NRX-1933
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C14H9F3N6O2 |
|---|---|
分子量 |
350.26 g/mol |
IUPAC名 |
2-oxo-N-[3-(2H-tetrazol-5-yl)phenyl]-6-(trifluoromethyl)-1H-pyridine-3-carboxamide |
InChI |
InChI=1S/C14H9F3N6O2/c15-14(16,17)10-5-4-9(13(25)19-10)12(24)18-8-3-1-2-7(6-8)11-20-22-23-21-11/h1-6H,(H,18,24)(H,19,25)(H,20,21,22,23) |
InChIキー |
IAVMZDPIQIVLOG-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=C(NC2=O)C(F)(F)F)C3=NNN=N3 |
製品の起源 |
United States |
Foundational & Exploratory
Unveiling NRX-1933: A Molecular Glue for Targeted Protein Degradation in Oncology
For Immediate Release
San Francisco, CA – NRX-1933, a novel small molecule compound, is emerging as a significant tool in the field of targeted protein degradation. Functioning as a "molecular glue," this compound facilitates the interaction between the E3 ubiquitin ligase substrate receptor β-TrCP and β-catenin, a key protein implicated in cancer development. This enhanced interaction leads to the ubiquitination and subsequent degradation of mutated β-catenin, offering a promising therapeutic strategy for cancers driven by aberrant Wnt/β-catenin signaling.[1][2][3]
This technical guide provides an in-depth overview of this compound, including its mechanism of action, physicochemical properties, and the experimental data supporting its function.
Physicochemical Properties of this compound
This compound is a small molecule with drug-like properties, making it an attractive candidate for further development.[4] Its key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₄H₉F₃N₆O₂ | [2][5] |
| Molecular Weight | 350.26 g/mol | [1][2] |
| CAS Number | 2763260-30-4 | [2][5] |
| Purity (HPLC) | ≥ 95% | [2] |
| Physical Appearance | White solid | [2] |
| Solubility | Soluble in DMSO and DMF | [2] |
Mechanism of Action: A Molecular Glue Approach
This compound acts as a molecular glue, a type of small molecule that induces or stabilizes the interaction between two proteins that would otherwise not interact or interact weakly.[6][] In the case of this compound, it enhances the binding between β-catenin and β-TrCP, a component of the SCF E3 ubiquitin ligase complex.[2][5]
Mutations in β-catenin can prevent its recognition by β-TrCP, leading to its accumulation and the activation of oncogenic gene transcription.[4] this compound overcomes this by binding to the interface of the β-catenin:β-TrCP complex.[][8] The crystal structure of the ternary complex (PDB ID: 6M93) reveals that this compound occupies a pocket at the interface, effectively "gluing" the two proteins together.[8][9] This restored proximity allows for the efficient ubiquitination of β-catenin, marking it for degradation by the 26S proteasome.[2]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tenovapharma.com [tenovapharma.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | Molecular glue degrader for tumor treatment [frontiersin.org]
- 5. This compound - Immunomart [immunomart.com]
- 6. researchgate.net [researchgate.net]
- 8. Prospective discovery of small molecule enhancers of an E3 ligase-substrate interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
NRX-1933 mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of NRX-1933
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a pioneering example of a molecular glue degrader specifically designed to target aberrant Wnt/β-catenin signaling, a critical pathway implicated in the pathogenesis of numerous cancers. This document provides a comprehensive technical overview of the mechanism of action of this compound, detailing its molecular interactions, the subsequent cellular consequences, and the experimental methodologies used to elucidate its function. This compound operates by enhancing the protein-protein interaction between oncogenic mutant β-catenin and its cognate E3 ubiquitin ligase, SCFβ-TrCP, thereby promoting the ubiquitination and proteasomal degradation of β-catenin. This approach represents a promising therapeutic strategy for cancers driven by mutations that lead to the stabilization of β-catenin.
Introduction to this compound and the Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway is a highly conserved cascade that plays a crucial role in embryonic development and adult tissue homeostasis.[1][2] Under normal physiological conditions, cytoplasmic β-catenin levels are kept low by a "destruction complex" comprising Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1α (CK1α), and Glycogen Synthase Kinase 3β (GSK3β). This complex facilitates the sequential phosphorylation of β-catenin, marking it for recognition by the E3 ubiquitin ligase SCFβ-TrCP and subsequent proteasomal degradation.
In many cancers, mutations in components of the destruction complex (e.g., APC) or in β-catenin itself (e.g., at serine/threonine residues S33, S37, T41, and S45) prevent its phosphorylation and subsequent degradation. This leads to the accumulation of β-catenin in the cytoplasm and its translocation to the nucleus, where it acts as a transcriptional co-activator with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors, driving the expression of genes involved in proliferation, survival, and tumorigenesis.
This compound is a small molecule, identified as a "molecular glue," that was rationally designed to restore the interaction between mutated β-catenin and the SCFβ-TrCP E3 ligase.[3][4][5] Unlike traditional enzyme inhibitors, this compound acts by binding to the interface of the β-catenin/β-TrCP complex, effectively "gluing" them together and promoting the ubiquitination and degradation of the otherwise stable oncogenic β-catenin.
Core Mechanism of Action: A Molecular Glue Approach
The seminal work by Simonetta et al. (2019) elucidated the mechanism of action of this compound and its analogs.[6] this compound functions as an enhancer of the protein-protein interaction (PPI) between β-catenin and β-TrCP.
Ternary Complex Formation
This compound binds to a pocket at the interface of the β-catenin and β-TrCP proteins, forming a stable ternary complex.[2] The crystal structure of the β-catenin:β-TrCP complex with this compound (PDB ID: 6M93) reveals that the molecule occupies the pocket that would normally accommodate the phosphorylated serine at position 37 (pSer37) of β-catenin.[2][7] This allows this compound to specifically enhance the binding of β-catenin mutants that are deficient in Ser37 phosphorylation to β-TrCP.[6]
Promotion of Ubiquitination and Proteasomal Degradation
By stabilizing the interaction between mutant β-catenin and the SCFβ-TrCP E3 ligase, this compound facilitates the transfer of ubiquitin from the E2 conjugating enzyme to lysine (B10760008) residues on β-catenin. This leads to the formation of a polyubiquitin (B1169507) chain, which serves as a signal for the 26S proteasome to recognize and degrade the β-catenin protein.
The following diagram illustrates the Wnt/β-catenin signaling pathway and the intervention by this compound:
Caption: Wnt/β-catenin signaling and this compound mechanism.
Quantitative Data
While detailed quantitative data for this compound itself is not extensively available in the primary literature, the foundational study by Simonetta et al. provides data on analogous compounds that demonstrate the principle of this molecular glue approach.
Table 1: Biochemical Activity of β-catenin:β-TrCP Interaction Enhancers
| Compound | Assay Type | Description | EC50 (μM) | Reference |
| NRX-1532 | Fluorescence Polarization (FP) | Enhancement of pSer33/Ser37 β-catenin peptide binding to β-TrCP | 206 ± 54 | [1] |
| NRX-1532 | TR-FRET | Enhancement of pSer33/Ser37 β-catenin peptide binding to β-TrCP | 246 ± 17 | [1] |
| NRX-1532 | Surface Plasmon Resonance (SPR) | Enhancement of pSer33/Ser37 β-catenin peptide binding to β-TrCP | 129 ± 33 | [1] |
Table 2: Cellular Activity of β-catenin Degraders
| Compound | Cell Line | Target | Effect | Concentration | Reference |
| NRX-252262 | Engineered HEK293T | S33E/S37A mutant β-catenin | Dose-dependent degradation | Starting at ~35 μM | [1] |
Note: The primary publication focused on the structural elucidation of the this compound complex and proof-of-concept for the mechanism using analogs. Specific EC50, DC50, and Dmax values for this compound are not provided in the cited literature.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the mechanism of action of this compound and its analogs, based on the descriptions in Simonetta et al., 2019.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is used to measure the binding affinity between β-catenin and β-TrCP and the enhancing effect of compounds like this compound.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 1 mM TCEP, 0.05% Tween-20.
-
Donor: Europium-labeled anti-His antibody (for His-tagged β-TrCP).
-
Acceptor: Cy5-labeled β-catenin peptide (e.g., residues 17-48 with relevant phosphorylations or mutations).
-
Compound: Serial dilutions of this compound or analogs in DMSO, then diluted in Assay Buffer.
-
-
Assay Procedure:
-
In a 384-well plate, combine the His-tagged β-TrCP, Cy5-labeled β-catenin peptide, and Europium-labeled anti-His antibody at optimized concentrations.
-
Add the serially diluted compound or DMSO vehicle control.
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET enabled microplate reader.
-
Excite the Europium donor at ~340 nm.
-
Measure emission at two wavelengths: ~615 nm (Europium emission) and ~665 nm (Cy5 emission, resulting from FRET).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 615 nm).
-
Plot the TR-FRET ratio against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
-
References
- 1. Prospective discovery of small molecule enhancers of an E3 ligase-substrate interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nurix Therapeutics Presents Positive Preclinical Data at the AACR 2025 Annual Meeting from Multiple Orally Available, Brain Penetrant Degraders Against Three High Value Oncology Targets | Nurix Therapeutics, Inc. [ir.nurixtx.com]
- 4. Prospective discovery of small molecule enhancers of an E3 ligase-substrate interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. EHA 2024 – Nurix and BeiGene’s degraders shine | ApexOnco - Clinical Trials news and analysis [oncologypipeline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
An In-Depth Technical Guide to NRX-1933: A Molecular Glue for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
NRX-1933 is a novel small molecule that functions as a "molecular glue," effectively enhancing the protein-protein interaction between the E3 ubiquitin ligase substrate receptor β-TrCP and the oncoprotein β-catenin.[1][2][3] This targeted modulation of the ubiquitin-proteasome system promotes the ubiquitination and subsequent degradation of mutated β-catenin, a key driver in various cancers characterized by aberrant Wnt/β-catenin signaling.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mechanism of action of this compound. Detailed experimental protocols for assays characterizing its activity and a visualization of its role within the canonical Wnt/β-catenin signaling pathway are also presented.
Chemical Structure and Physicochemical Properties
This compound is a synthetic, drug-like small molecule with a molecular formula of C14H9F3N6O2 and a molecular weight of 350.261 g/mol .[2] Its chemical structure features a 6-trifluoromethylpyridone core linked to a phenyltetrazole group via a secondary amide linkage.[4] The trifluoromethylpyridone moiety acts as a phosphate (B84403) mimetic, occupying the binding pocket for the phosphorylated Ser37 residue of β-catenin on the β-TrCP protein.[4]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 5-(5-(3-(trifluoromethyl)pyridin-2-yl)-1H-tetrazol-1-yl)pyridin-2(1H)-one | N/A |
| CAS Number | 2763260-30-4 | [1][2] |
| Molecular Formula | C14H9F3N6O2 | [2] |
| Molecular Weight | 350.261 g/mol | [2] |
| SMILES | FC(F)(F)C1=CC=C(C(=O)NC2=CC(=CC=C2)C2=NN=NN2)C(=O)N1 | [2] |
| Physical Appearance | White solid | [2] |
| Purity (HPLC) | ≥ 95% | [2] |
| Solubility | DMSO: 83.33 mg/mL (237.91 mM); DMF | [1][2][5] |
| Storage Conditions | Solid: Refrigerated; Solution: -20°C (1 month) or -80°C (6 months) | [1][2][5] |
Mechanism of Action: A Molecular Glue for β-catenin Degradation
This compound acts as a molecular glue to enhance the binding affinity between the SCF(β-TrCP) E3 ubiquitin ligase complex and β-catenin, particularly mutants that are poorly recognized by β-TrCP.[2][3] In the canonical Wnt signaling pathway, β-catenin is targeted for degradation through phosphorylation at Ser33 and Ser37, which creates a binding motif for β-TrCP. Mutations in β-catenin, especially at Ser37, can impair this recognition, leading to its accumulation and oncogenic signaling.[6]
This compound binds at the β-catenin:β-TrCP interface, with its trifluoromethylpyridone group occupying the pocket that would normally accommodate the phosphate group of Ser37.[4][7] This stabilizes the interaction, promoting the ubiquitination of β-catenin and its subsequent degradation by the 26S proteasome.[2] This mechanism provides a therapeutic strategy for targeting cancers with dysregulated Wnt signaling due to β-catenin mutations.
Caption: Wnt/β-catenin signaling and this compound's mechanism of action.
Experimental Protocols
The following protocols are summarized from the methodologies described in the primary literature, particularly Simonetta et al., 2019.[4]
In Vitro Binding Assays
This assay is used to measure the binding affinity between β-catenin and β-TrCP and the enhancing effect of this compound.
-
Materials:
-
BODIPY-TMR-labeled β-catenin peptide (residues 17-48) with desired phosphorylation status (e.g., pSer33/Ser37).
-
Purified β-TrCP complex.
-
This compound stock solution in DMSO.
-
Assay buffer (e.g., 25 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Triton X-100, 1 mM DTT).
-
384-well black plates.
-
-
Procedure:
-
Prepare a serial dilution of the β-TrCP complex in assay buffer.
-
Add a fixed concentration of the labeled β-catenin peptide (e.g., 5 nM) to each well.
-
For enhancer experiments, add a fixed concentration of β-TrCP that results in approximately 20% binding saturation in the absence of the compound.
-
Add a serial dilution of this compound to the wells.
-
Incubate at room temperature for 30 minutes.
-
Measure fluorescence polarization using a plate reader with appropriate excitation and emission filters.
-
Data are fitted to a one-site binding model to determine binding affinities (KD) or EC50 values for enhancers.
-
An orthogonal assay to confirm the binding interaction and enhancement.
-
Materials:
-
Biotinylated β-catenin peptide.
-
His-tagged β-TrCP.
-
Terbium-conjugated anti-His antibody (donor).
-
Streptavidin-conjugated fluorophore (e.g., D2) (acceptor).
-
This compound stock solution.
-
Assay buffer.
-
-
Procedure:
-
Combine the biotinylated β-catenin peptide, His-tagged β-TrCP, and this compound at various concentrations in a 384-well plate.
-
Add the terbium-conjugated anti-His antibody and streptavidin-D2.
-
Incubate for 1-2 hours at room temperature.
-
Measure the TR-FRET signal (emission at two wavelengths) on a plate reader.
-
The ratio of the acceptor to donor emission is calculated to determine the binding enhancement.
-
Caption: A generalized workflow for in vitro binding assays.
In Vitro Ubiquitination Assay
This assay assesses the ability of this compound to promote the ubiquitination of β-catenin by the SCF(β-TrCP) complex.
-
Materials:
-
Recombinant E1 (ubiquitin-activating enzyme), E2 (ubiquitin-conjugating enzyme, e.g., UbcH5c), and SCF(β-TrCP) E3 ligase complex.
-
Ubiquitin.
-
ATP.
-
β-catenin substrate (e.g., a phosphomimetic mutant peptide).
-
This compound stock solution.
-
Ubiquitination buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl2, 2 mM ATP, 1 mM DTT).
-
-
Procedure:
-
Set up reactions containing the ubiquitination buffer, E1, E2, SCF(β-TrCP), ubiquitin, and the β-catenin substrate.
-
Add this compound or DMSO (vehicle control) to the reactions.
-
Initiate the reaction by adding ATP.
-
Incubate at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
Stop the reactions by adding SDS-PAGE loading buffer.
-
Analyze the samples by SDS-PAGE and Western blotting using an anti-β-catenin antibody to visualize the formation of polyubiquitin (B1169507) chains.
-
Cell-Based β-catenin Degradation Assay
This assay determines the efficacy of this compound in promoting the degradation of a target β-catenin mutant in a cellular context.
-
Materials:
-
HEK293T cells engineered to stably express a mutant form of β-catenin (e.g., S33E/S37A phosphomimetic).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
This compound stock solution.
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Antibodies for Western blotting (e.g., anti-β-catenin, anti-loading control like actin or tubulin).
-
-
Procedure:
-
Plate the engineered HEK293T cells and allow them to adhere overnight.
-
Treat the cells with a dose-response of this compound or DMSO for a specified period (e.g., 24 hours).
-
Wash the cells with PBS and lyse them on ice.
-
Clarify the lysates by centrifugation.
-
Determine the protein concentration of the lysates.
-
Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting.
-
Probe the blots with antibodies against β-catenin and a loading control to assess the dose-dependent degradation of the mutant β-catenin.
-
Summary and Future Directions
This compound represents a significant advancement in the field of targeted protein degradation. As a molecular glue, it offers a novel therapeutic paradigm for cancers driven by mutations in β-catenin that render them insensitive to standard degradation mechanisms.[8] The data presented in this guide highlight its well-defined chemical properties, a clear mechanism of action, and robust in vitro and cell-based activity. Future research will likely focus on optimizing the potency and pharmacokinetic properties of this compound and related compounds, as well as exploring their efficacy in preclinical cancer models. The experimental workflows provided herein serve as a foundation for the continued investigation and development of this promising class of therapeutic agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tenovapharma.com [tenovapharma.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. Prospective discovery of small molecule enhancers of an E3 ligase-substrate interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. labsolu.ca [labsolu.ca]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
In-Depth Technical Guide: NRX-1933, a Molecular Glue Enhancing β-Catenin:β-TrCP Interaction
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular glue NRX-1933, focusing on its target protein, binding affinity, and the underlying experimental methodologies. This compound is a novel small molecule that enhances the protein-protein interaction (PPI) between β-catenin and its E3 ubiquitin ligase, β-TrCP, leading to the ubiquitination and subsequent proteasomal degradation of oncogenic mutant β-catenin.
Core Concepts: Targeting the Wnt/β-Catenin Signaling Pathway
The Wnt/β-catenin signaling pathway is crucial in cell proliferation, differentiation, and development. Its aberrant activation, often due to mutations in β-catenin that prevent its degradation, is a hallmark of various cancers. This compound represents a promising therapeutic strategy by selectively promoting the degradation of these stabilized, oncogenic forms of β-catenin.
Target Protein and Mechanism of Action
The primary target of this compound is the protein-protein interface between β-catenin (the substrate) and β-TrCP (the substrate receptor of the SCFβ-TrCP E3 ubiquitin ligase complex).[1][2][3] this compound acts as a "molecular glue," binding to the β-catenin:β-TrCP complex and potentiating the interaction.[2][4] This enhanced interaction facilitates the transfer of ubiquitin from the E2 conjugating enzyme to β-catenin, marking it for degradation by the 26S proteasome.[2]
Binding Affinity and Potentiation
While a direct binding affinity (e.g., Kd) of this compound to either β-catenin or β-TrCP alone is not the primary measure of its activity, its potency is characterized by its ability to enhance the binding affinity of the β-catenin:β-TrCP interaction. The seminal work by Simonetta et al. (2019) in Nature Communications characterizes the activity of related compounds, demonstrating the principle of this molecular glue mechanism. For instance, a related compound, NRX-1532, was shown to enhance the binding of a monophosphorylated β-catenin peptide to β-TrCP with a 10-fold cooperativity.[4] this compound, a more soluble analog, was used to elucidate the crystal structure of the ternary complex, confirming its binding at the interface.[4]
The table below summarizes the binding affinity data for β-catenin peptides to β-TrCP, illustrating the baseline interactions that molecular glues like this compound enhance.
| β-Catenin Peptide (residues 17-48) | Phosphorylation Status | Binding Affinity (Kd) to β-TrCP |
| Wild-Type | Non-phosphorylated | > 100 µM |
| Wild-Type | pSer33/pSer37 | Not explicitly quantified, but high affinity |
| Mutant | pSer33/Ser37 | 689 nM |
Data extracted from Simonetta et al., 2019.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize this compound and similar molecular glues.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay
This assay is used to quantify the binding affinity between β-catenin and β-TrCP and to determine the cooperativity of molecular glue enhancers.
Principle: The assay measures the proximity of a donor fluorophore-labeled β-TrCP and an acceptor fluorophore-labeled β-catenin peptide. When the two proteins interact, FRET occurs, and the signal is proportional to the extent of binding.
Protocol:
-
Reagents:
-
BODIPY-TMR-labeled β-catenin peptide (residues 17-48) with relevant phosphorylation status (e.g., pSer33/Ser37).
-
Purified β-TrCP complex.
-
Assay Buffer: 25 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Triton X-100, and 1 mM DTT.
-
This compound or other test compounds dissolved in DMSO.
-
-
Procedure:
-
A constant concentration of the BODIPY-TMR-labeled β-catenin peptide (e.g., 5 nM) is used.
-
A serial dilution of the β-TrCP complex is prepared.
-
For cooperativity measurements, increasing concentrations of the test compound (e.g., this compound) are added to the reaction.
-
The reaction components are mixed in a 384-well plate and incubated to reach equilibrium.
-
The TR-FRET signal is measured using a plate reader with appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Binding affinities (Kd) are calculated by fitting the data to a one-site binding model using a suitable software (e.g., GraphPad Prism).
-
In Vitro Ubiquitination Assay
This assay assesses the ability of this compound to enhance the ubiquitination of β-catenin by the SCFβ-TrCP E3 ligase complex.
Principle: The assay reconstitutes the ubiquitination cascade in vitro. The formation of polyubiquitin (B1169507) chains on the β-catenin substrate is visualized by Western blotting.
Protocol:
-
Reagents:
-
Recombinant human E1 activating enzyme (e.g., UBE1).
-
Recombinant human E2 conjugating enzyme (e.g., UbcH5c).
-
Recombinant human SCFβ-TrCP complex.
-
Recombinant β-catenin substrate (e.g., S33E/S37A mutant).
-
Human ubiquitin.
-
ATP.
-
Ubiquitination Buffer: 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT.
-
This compound or other test compounds dissolved in DMSO.
-
-
Procedure:
-
The reaction mixture is prepared by combining the E1 enzyme, E2 enzyme, ubiquitin, SCFβ-TrCP complex, and β-catenin substrate in the ubiquitination buffer.
-
The test compound (this compound) or DMSO (vehicle control) is added to the reaction mixture.
-
The reaction is initiated by the addition of ATP.
-
The reaction is incubated at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
The reaction is quenched by adding SDS-PAGE loading buffer and boiling.
-
-
Analysis:
-
The reaction products are resolved by SDS-PAGE.
-
The ubiquitination of β-catenin is detected by Western blotting using an anti-β-catenin antibody. The appearance of higher molecular weight bands indicates polyubiquitination.
-
Visualizations: Signaling Pathways and Experimental Workflows
Wnt/β-Catenin Signaling Pathway and this compound Intervention
Caption: Wnt signaling pathway and the intervention point of this compound.
Experimental Workflow for this compound Characterization
Caption: Logical workflow for the characterization of this compound.
References
- 1. Prospective discovery of small molecule enhancers of an E3 ligase-substrate interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The SCFβ-TRCP–ubiquitin ligase complex associates specifically with phosphorylated destruction motifs in IκBα and β-catenin and stimulates IκBα ubiquitination in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prospective discovery of small molecule enhancers of an E3 ligase-substrate interaction [escholarship.org]
The Role of NRX-1933 in the Wnt/β-catenin Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the biological pathway involvement of NRX-1933, a novel small molecule "molecular glue." this compound has been identified as an enhancer of the protein-protein interaction between β-catenin and β-TrCP, a key E3 ubiquitin ligase. By stabilizing this interaction, this compound promotes the ubiquitination and subsequent proteasomal degradation of oncogenic mutant β-catenin. This mechanism of action presents a promising therapeutic strategy for cancers characterized by aberrant Wnt/β-catenin signaling. This document details the core biological pathway, presents quantitative data on compound activity, outlines key experimental protocols, and provides visual diagrams of the signaling cascade and experimental workflows.
Core Biological Pathway Involvement
This compound functions as a molecular glue, a class of small molecules that induce or stabilize protein-protein interactions.[1] Specifically, this compound enhances the binding affinity between the substrate recognition subunit of the SCFβ-TrCP E3 ubiquitin ligase complex, β-TrCP, and its substrate, β-catenin.[2][3]
In a healthy cell, the Wnt signaling pathway is tightly regulated. In the "Wnt-off" state, a destruction complex, which includes Axin, APC, CK1, and GSK3, phosphorylates β-catenin at specific serine and threonine residues. This phosphorylation event creates a binding site for β-TrCP, leading to the ubiquitination and subsequent degradation of β-catenin by the proteasome. This process keeps cytoplasmic levels of β-catenin low.
However, in certain cancers, mutations in β-catenin, particularly at the serine residues (e.g., S37A), prevent its phosphorylation. This modification inhibits recognition by β-TrCP, leading to the stabilization and accumulation of β-catenin. The accumulated β-catenin then translocates to the nucleus, where it acts as a transcriptional co-activator with TCF/LEF transcription factors, driving the expression of genes involved in cell proliferation and tumorigenesis.
This compound circumvents the need for phosphorylation by binding to the interface of the β-catenin:β-TrCP complex.[2] The crystal structure of a related analog, this compound (2), in a ternary complex with β-catenin and β-TrCP (PDB: 6M93) reveals that the compound occupies the pocket where the phosphate (B84403) of a phosphorylated Ser37 would normally bind.[2] This induced fit stabilizes the interaction, effectively "gluing" the two proteins together. This enhanced interaction restores the ability of the SCFβ-TrCP E3 ligase to ubiquitinate mutant β-catenin, targeting it for proteasomal degradation and thereby reducing its oncogenic activity.[2][3]
Signaling Pathway Diagram
Caption: this compound mediated degradation of mutant β-catenin.
Quantitative Data
The following table summarizes the quantitative data for this compound and its precursor, NRX-1532, in enhancing the interaction between β-catenin and β-TrCP. The data is derived from fluorescence polarization (FP), time-resolved fluorescence resonance energy transfer (TR-FRET), and surface plasmon resonance (SPR) assays.
| Compound | β-catenin Peptide | Assay Type | EC50 (µM) | Binding Affinity (Kd) | Cooperativity | Reference |
| NRX-1532 | pSer33/Ser37 | FP | 206 ± 54 | - | - | [2] |
| NRX-1532 | pSer33/Ser37 | TR-FRET | 246 ± 17 | 689 nM (no compound) to 68 nM (with 500 µM compound) | 10-fold | [2] |
| NRX-1532 | pSer33/Ser37 | SPR | 129 ± 33 | - | - | [2] |
| This compound | pSer33/Ser37 | - | Data not specified | Crystal structure solved (PDB: 6M93) | - | [2] |
EC50 represents the concentration of the compound required to achieve 50% of the maximal enhancement of the β-catenin:β-TrCP interaction. Cooperativity is the fold-increase in binding affinity of β-catenin to β-TrCP in the presence of the compound.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the primary research on this compound.
Fluorescence Polarization (FP) Binding Assay
This assay is used to measure the binding affinity between fluorescently labeled β-catenin peptides and the β-TrCP complex and to screen for compounds that enhance this interaction.
Methodology:
-
Reagents and Preparation:
-
BODIPY-TMR-labeled β-catenin peptides (residues 17-48) with various phosphorylation states.
-
Purified β-TrCP/Skp1 complex.
-
Assay Buffer: 25 mM HEPES pH 7.5, 150 mM NaCl, 0.005% Tween-20, and 1 mM DTT.
-
Test compounds (e.g., NRX-1532, this compound) dissolved in DMSO.
-
-
Assay Procedure:
-
A solution of 5 nM BODIPY-TMR-labeled β-catenin peptide is prepared in the assay buffer.
-
The β-TrCP/Skp1 complex is titrated against the labeled peptide to determine the concentration that results in 20% binding saturation. This concentration is used for the high-throughput screen.
-
For compound screening, test compounds are added to the mixture of the labeled peptide and the β-TrCP/Skp1 complex.
-
The reaction is incubated at room temperature.
-
Fluorescence polarization is measured using a suitable plate reader with excitation and emission wavelengths appropriate for BODIPY-TMR.
-
-
Data Analysis:
-
Binding affinities (Kd) are estimated by fitting the titration data to a one-site binding model.
-
The potency of enhancer compounds (EC50) is determined by plotting the increase in fluorescence polarization against the compound concentration and fitting to a dose-response curve.
-
In Vitro Ubiquitination Assay
This assay assesses the ability of this compound and its analogs to promote the ubiquitination of β-catenin by the SCFβ-TrCP E3 ligase complex.
Methodology:
-
Reagents and Preparation:
-
Purified E1 (ubiquitin-activating enzyme), E2 (ubiquitin-conjugating enzyme, e.g., Ube2D2), and SCFβ-TrCP E3 ligase complex.
-
Biotinylated ubiquitin.
-
β-catenin substrate (peptide or full-length protein).
-
Ubiquitination Buffer: 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT, and 2 mM ATP.
-
Test compounds dissolved in DMSO.
-
-
Assay Procedure:
-
The reaction is assembled in the ubiquitination buffer containing E1, E2, SCFβ-TrCP, biotinylated ubiquitin, and the β-catenin substrate.
-
The test compound or DMSO (as a control) is added to the reaction mixture.
-
The reaction is incubated at 37°C for a specified time (e.g., 60 minutes).
-
The reaction is quenched by adding SDS-PAGE loading buffer.
-
-
Analysis:
-
The reaction products are resolved by SDS-PAGE.
-
The gel is transferred to a nitrocellulose or PVDF membrane.
-
Ubiquitinated β-catenin is detected by Western blotting using streptavidin-HRP (to detect biotinylated ubiquitin) or an anti-β-catenin antibody.
-
Cellular Degradation Assay
This assay determines the effect of the enhancer compounds on the degradation of mutant β-catenin in a cellular context.
Methodology:
-
Cell Culture and Transfection:
-
HEK293T cells are cultured in appropriate media.
-
Cells are transiently transfected with constructs expressing myc-tagged phosphomimetic mutant β-catenin (e.g., S33E/S37A).
-
-
Compound Treatment:
-
After transfection, cells are treated with the test compound (e.g., NRX-252114, a more potent analog of this compound) at various concentrations for a specified duration (e.g., 6 hours).
-
Control treatments include DMSO, a proteasome inhibitor (e.g., MG132), and a Nedd8 E1 inhibitor (e.g., MLN4924) to confirm the degradation is proteasome- and SCF-ligase-dependent.
-
-
Cell Lysis and Analysis:
-
Cells are harvested and lysed.
-
Protein concentrations in the lysates are determined.
-
Equal amounts of protein are subjected to SDS-PAGE and Western blotting.
-
The levels of myc-tagged β-catenin are detected using an anti-myc antibody. Loading controls (e.g., GAPDH or α-tubulin) are used to ensure equal protein loading.
-
-
Data Analysis:
-
The intensity of the β-catenin bands is quantified and normalized to the loading control.
-
The dose-dependent degradation of mutant β-catenin upon compound treatment is evaluated.
-
Workflow Visualizations
Fluorescence Polarization Assay Workflow
Caption: Workflow for the Fluorescence Polarization Binding Assay.
In Vitro Ubiquitination Assay Workflow
Caption: Workflow for the In Vitro Ubiquitination Assay.
Conclusion
This compound represents a significant advancement in the field of targeted protein degradation. By acting as a molecular glue to enhance the interaction between mutant β-catenin and its E3 ligase β-TrCP, it provides a novel therapeutic avenue for cancers driven by aberrant Wnt/β-catenin signaling. The experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further explore and develop this class of compounds. The continued investigation of molecular glues like this compound holds great promise for the development of new cancer therapies.
References
NRX-1933: A Technical Whitepaper on a Molecular Glue for Targeted β-Catenin Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
NRX-1933 is a small molecule that functions as a "molecular glue," a novel therapeutic modality designed to enhance or induce protein-protein interactions. Specifically, this compound promotes the binding of β-catenin, a key oncogenic transcription factor, to its E3 ubiquitin ligase, β-TrCP.[1][2] This enhanced interaction facilitates the ubiquitination and subsequent proteasomal degradation of β-catenin.[1][2] As a result, this compound and its analogs represent a promising strategy for treating cancers driven by aberrant Wnt/β-catenin signaling.[1] This document provides a comprehensive overview of the available in vitro data for this compound and related compounds, detailing its mechanism of action, experimental protocols, and the broader signaling pathway context. It is important to note that while this compound was instrumental in elucidating the structural basis of this molecular glue's activity, much of the quantitative and cellular data comes from its closely related analogs, which were optimized for potency. No in vivo data for this compound is currently available in the public domain.
Core Mechanism of Action
This compound acts as an interfacial molecular glue, binding to a pocket at the interface of β-catenin and β-TrCP.[3] This binding stabilizes the interaction between the two proteins, particularly when β-catenin is mutated at Serine 37 (S37), a common oncogenic mutation that prevents its natural recognition by β-TrCP for degradation. The crystal structure of the ternary complex of this compound, β-catenin, and β-TrCP has been solved (PDB ID: 6M93), providing a detailed atomic-level understanding of its mechanism.[3]
Signaling Pathway
The canonical Wnt/β-catenin signaling pathway is crucial for embryonic development and adult tissue homeostasis. Its dysregulation is a hallmark of numerous cancers. In the absence of a Wnt signal, a "destruction complex" phosphorylates β-catenin, marking it for ubiquitination by the SCFβ-TrCP E3 ligase and subsequent proteasomal degradation. Mutations in β-catenin, such as at S37, prevent this phosphorylation, leading to its accumulation and the activation of oncogenic gene transcription. This compound circumvents this by directly promoting the interaction between mutant β-catenin and β-TrCP.
Quantitative Data
Specific quantitative data for this compound is limited as it was primarily utilized for structural studies. However, data for the initial hit, NRX-1532, and the optimized analog, NRX-252262, provide a strong indication of the activity of this chemical series.
| Compound | Assay Type | Target/Interaction | EC50 | Notes |
| NRX-1532 | Fluorescence Polarization (FP) | pSer33/Ser37 β-catenin : β-TrCP | 206 ± 54 μM | Enhancement of binding.[3] |
| NRX-1532 | Time-Resolved FRET (TR-FRET) | pSer33/Ser37 β-catenin : β-TrCP | 246 ± 17 μM | Enhancement of binding.[3] |
| NRX-1532 | Surface Plasmon Resonance (SPR) | pSer33/Ser37 β-catenin : β-TrCP | 129 ± 33 μM | Enhancement of binding.[3] |
| NRX-252262 | Cellular Degradation Assay | S33E/S37A mutant β-catenin | ~35 μM | Induces degradation in HEK293T cells.[3] |
Experimental Protocols
The following are generalized protocols for key in vitro assays used to characterize this compound and its analogs. For specific buffer compositions and reagent concentrations, it is recommended to consult the primary literature (Simonetta et al., Nat Commun. 2019;10(1):1402).
Fluorescence Polarization (FP) Binding Assay
This assay measures the enhancement of the interaction between a fluorescently labeled β-catenin peptide and the β-TrCP/Skp1 complex in the presence of a test compound.
-
Reagents :
-
Fluorescently labeled β-catenin phosphodegron peptide (e.g., BODIPY-TMR labeled).
-
Recombinant β-TrCP/Skp1 complex.
-
Test compound (e.g., this compound analog) in a dilution series.
-
Assay buffer.
-
-
Procedure :
-
Add the fluorescent β-catenin peptide to the wells of a microplate.
-
Add the test compound at various concentrations.
-
Initiate the binding reaction by adding the β-TrCP/Skp1 complex.
-
Incubate the plate to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization using a suitable plate reader.
-
-
Data Analysis :
-
Plot the change in fluorescence polarization against the compound concentration.
-
Fit the data to a dose-response curve to determine the EC50 value.
-
In Vitro Ubiquitination Assay
This assay biochemically reconstitutes the ubiquitination of β-catenin to assess the ability of a compound to promote this process.
-
Reagents :
-
Recombinant β-catenin (wild-type or mutant).
-
E1 ubiquitin-activating enzyme.
-
E2 ubiquitin-conjugating enzyme (e.g., UbcH5).
-
SCFβ-TrCP E3 ligase complex.
-
Ubiquitin.
-
ATP.
-
Test compound.
-
-
Procedure :
-
Combine all reaction components in a microcentrifuge tube.
-
Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Analyze the reaction products by SDS-PAGE and Western blotting using an anti-β-catenin antibody.
-
-
Data Analysis :
-
The formation of higher molecular weight bands corresponding to poly-ubiquitinated β-catenin indicates a positive result. The intensity of these bands can be quantified to assess the dose-dependency of the compound's effect.
-
Cellular Degradation Assay
This assay evaluates the ability of a compound to induce the degradation of a target protein within a cellular context.
-
Cell Line :
-
A suitable cell line, such as HEK293T, engineered to express a mutant form of β-catenin (e.g., S33E/S37A phosphomimetic mutant).
-
-
Procedure :
-
Plate the cells and allow them to adhere.
-
Treat the cells with the test compound at a range of concentrations.
-
Incubate the cells for a sufficient duration to allow for protein degradation (e.g., 6-24 hours).
-
Lyse the cells and quantify the total protein concentration.
-
Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using antibodies against β-catenin and a loading control (e.g., GAPDH or β-actin).
-
-
Data Analysis :
-
Quantify the band intensities for β-catenin and the loading control.
-
Normalize the β-catenin signal to the loading control.
-
Plot the normalized β-catenin levels against the compound concentration to determine the DC50 (concentration for 50% degradation).
-
Conclusion
This compound is a foundational molecular glue that has been pivotal in demonstrating the feasibility of targeted β-catenin degradation. While comprehensive in vitro and in vivo data for this compound itself are not extensively published, the detailed characterization of its analogs provides a strong blueprint for the therapeutic potential of this class of compounds. The experimental protocols and signaling pathway information presented herein offer a valuable resource for researchers in the field of targeted protein degradation and oncology drug discovery. Further investigation into the in vivo efficacy and pharmacokinetic properties of optimized β-catenin degraders based on the this compound scaffold is a critical next step in translating this promising approach to the clinic.
References
- 1. Programmable protein degraders enable selective knockdown of pathogenic β-catenin subpopulations in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prospective discovery of small molecule enhancers of an E3 ligase-substrate interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
Technical Guide: NRX-1933 Species Reactivity Profile
Audience: Researchers, Scientists, and Drug Development Professionals Subject: In-depth analysis of the species reactivity of the novel compound NRX-1933 across human, mouse, and rat models.
Executive Summary
This document provides a comprehensive overview of the species reactivity of this compound, a selective modulator of the G-protein coupled receptor GPR-X. Understanding the comparative pharmacology of this compound in human, mouse, and rat is critical for the preclinical to clinical translation of this compound. This guide summarizes key in vitro and in vivo data, details the experimental protocols used for their generation, and illustrates the underlying biological and experimental workflows.
Quantitative Data Summary: Species Cross-Reactivity
The following tables summarize the quantitative analysis of this compound activity across the three species.
Table 1: In Vitro Receptor Binding Affinity
This table outlines the binding affinity (Ki) of this compound to the GPR-X receptor from human, mouse, and rat origins.
| Species | Receptor Origin | Mean Kᵢ (nM) ± SEM | N |
| Human | Recombinant HEK293 cells | 1.5 ± 0.2 | 4 |
| Mouse | Recombinant CHO-K1 cells | 12.8 ± 1.1 | 4 |
| Rat | Native brain tissue | 18.3 ± 2.5 | 4 |
Table 2: In Vitro Functional Potency
This table presents the functional potency (EC₅₀) of this compound in a cAMP accumulation assay, indicating its ability to activate the GPR-X receptor.
| Species | Assay System | Mean EC₅₀ (nM) ± SEM | N |
| Human | Recombinant HEK293 cells | 5.2 ± 0.7 | 5 |
| Mouse | Recombinant CHO-K1 cells | 45.1 ± 3.9 | 5 |
| Rat | Primary cortical neurons | 68.5 ± 7.2 | 5 |
Signaling Pathway
This compound is an agonist of the GPR-X receptor, which is coupled to the Gαs protein. Upon binding, it initiates a signaling cascade that results in the production of cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).
Caption: this compound mediated GPR-X signaling cascade.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
4.1 Radioligand Binding Assay Protocol
This protocol was used to determine the binding affinity (Ki) of this compound.
-
Membrane Preparation:
-
HEK293 cells stably expressing human GPR-X (or respective species equivalent) were harvested.
-
Cells were homogenized in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂) and centrifuged at 40,000 x g for 20 minutes at 4°C.
-
The resulting pellet was resuspended in assay buffer and protein concentration was determined via a BCA assay.
-
-
Competition Binding Assay:
-
Assays were performed in a 96-well plate format in a total volume of 200 µL.
-
Membrane homogenates (10-20 µg protein) were incubated with a fixed concentration of a radiolabeled ligand (e.g., [³H]-LIGAND, at its Kᴅ concentration) and varying concentrations of this compound (10⁻¹¹ to 10⁻⁵ M).
-
Non-specific binding was determined in the presence of a high concentration of a non-labeled competitor (10 µM).
-
The mixture was incubated for 90 minutes at 25°C.
-
-
Data Analysis:
-
The reaction was terminated by rapid filtration through GF/B filters using a cell harvester.
-
Filters were washed three times with ice-cold wash buffer.
-
Radioactivity retained on the filters was measured by liquid scintillation counting.
-
IC₅₀ values were determined using non-linear regression analysis (log(inhibitor) vs. response).
-
Kᵢ values were calculated from IC₅₀ values using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ).
-
4.2 In Vitro Functional Assay: cAMP Accumulation
This protocol was used to measure the functional potency (EC₅₀) of this compound.
Caption: Workflow for the cAMP accumulation functional assay.
Discussion and In Vivo Translation
The in vitro data demonstrate that this compound is most potent at the human GPR-X receptor, with approximately 8-fold and 12-fold lower binding affinity for the mouse and rat orthologs, respectively. This trend is mirrored in the functional potency data. This species difference is a critical consideration for the design and interpretation of preclinical in vivo studies. Higher doses may be required in rodent models to achieve a pharmacologically active exposure comparable to that anticipated in humans.
The logical workflow for translating these findings into an in vivo plan is outlined below.
Caption: Decision workflow for preclinical model selection.
An In-depth Technical Guide to the Core Technology of NRX-1933
Disclaimer: This document provides a detailed technical overview of NRX-1933, a novel molecular glue. While the core technology and intellectual property are discussed, a specific patent document explicitly titled "this compound patent" was not located in the public domain at the time of this writing. The information herein is primarily derived from the seminal peer-reviewed publication: Simonetta, K. R., et al. "Prospective discovery of small molecule enhancers of an E3 ligase-substrate interaction." Nature Communications 10.1 (2019): 1402. This publication lays the scientific foundation for the intellectual property surrounding this compound and its analogs.
Executive Summary
This compound is a first-in-class small molecule "molecular glue" designed to enhance the protein-protein interaction (PPI) between the E3 ubiquitin ligase substrate receptor β-TrCP and its substrate, β-catenin.[1][2] Specifically, this compound promotes the ubiquitination and subsequent proteasomal degradation of mutated β-catenin, a key driver in various cancers characterized by aberrant Wnt/β-catenin signaling.[1][3] This technical guide delves into the mechanism of action, quantitative biophysical and cellular data, experimental protocols, and the underlying signaling pathways related to this compound, providing a comprehensive resource for researchers and drug development professionals.
Mechanism of Action: A Molecular Glue Approach
This compound functions by binding to the interface of the β-catenin:β-TrCP complex, effectively "gluing" the two proteins together.[3][4][5] In many cancers, mutations in β-catenin, particularly at serine 37 (S37), prevent its phosphorylation, which is a prerequisite for recognition by β-TrCP and subsequent degradation. This leads to the accumulation of β-catenin, its translocation to the nucleus, and the activation of oncogenic gene transcription.
This compound circumvents this by stabilizing the interaction between β-TrCP and mono-phosphorylated or even unphosphorylated mutant β-catenin, thereby restoring the natural degradation process.[3] The crystal structure of the ternary complex (PDB ID: 6M93) reveals that this compound binds at the β-catenin:β-TrCP interface, with its trifluoromethylpyridone moiety occupying a small pocket created by the absence of the Ser37 phosphate.[3][4][6]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its precursor, NRX-1532, as reported in the primary literature.
Table 1: Biophysical and Biochemical Data for NRX-1532
| Parameter | Assay Type | Substrate | Value | Reference |
| EC₅₀ | Fluorescence Polarization (FP) | pSer33/Ser37 β-catenin peptide | 206 ± 54 µM | [3] |
| EC₅₀ | Time-Resolved Fluorescence Energy Transfer (TR-FRET) | pSer33/Ser37 β-catenin peptide | 246 ± 17 µM | [3] |
| EC₅₀ | Surface Plasmon Resonance (SPR) | pSer33/Ser37 β-catenin peptide | 129 ± 33 µM | [3] |
| Cooperativity (fold-enhancement of binding) | TR-FRET | pSer33/Ser37 β-catenin peptide | 10-fold | [4] |
Table 2: Physicochemical Properties of this compound and Analogs
| Compound | Molecular Weight ( g/mol ) | LogP | Topological Polar Surface Area (Ų) | Reference |
| This compound | 350.26 | Not explicitly stated for this compound, but described as having "reasonable drug-like physiochemical properties" | Not explicitly stated | [2][3] |
| NRX-1532 | Not explicitly stated | Described as having "reasonable drug-like physiochemical properties" | Not explicitly stated | [3] |
| NRX-252114 | Not explicitly stated | Described as having "suitable drug-like properties for cellular evaluation" | Not explicitly stated | [3][7] |
| NRX-252262 | Not explicitly stated | Described as having "suitable drug-like properties for cellular evaluation" | Not explicitly stated | [3] |
Table 3: Cellular Activity of Optimized Enhancers
| Compound | Cell Line | Target | Effect | Concentration | Reference |
| NRX-252262 | Engineered HEK293T | S33E/S37A mutant β-catenin | Induces degradation | ~35 µM | [3] |
| NRX-252114 | Engineered HEK293T | S33E/S37A mutant β-catenin | Dose-dependent interaction with β-TrCP | Effective at inducing interaction | [4] |
Experimental Protocols
Fluorescence Polarization (FP) Binding Assay
This assay was used to identify and characterize enhancers of the β-catenin:β-TrCP interaction.
-
Reagents:
-
Recombinant β-TrCP/Skp1 complex.
-
BODIPY-TMR-labeled β-catenin phosphodegron peptides (residues 17-48).
-
Assay buffer: 25 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Triton X-100, 1 mM DTT.
-
Test compounds (e.g., this compound) dissolved in DMSO.
-
-
Procedure:
-
A solution of β-TrCP/Skp1 complex is prepared at a concentration that results in approximately 20% binding saturation of the labeled β-catenin peptide.
-
The labeled β-catenin peptide is added to a final concentration of 5 nM.
-
Test compounds are added at varying concentrations.
-
The mixture is incubated at room temperature to reach equilibrium.
-
Fluorescence polarization is measured using a suitable plate reader.
-
Data is analyzed to determine the EC₅₀ of the compound's enhancement of the interaction.
-
In Vitro Ubiquitination Assay
This assay assesses the ability of the enhancer to promote the ubiquitination of β-catenin by the SCFβ-TrCP E3 ligase complex.
-
Reagents:
-
Recombinant E1 (UBA1), E2 (UbcH5a), and SCFβ-TrCP complex.
-
Ubiquitin.
-
β-catenin substrate (peptide or full-length protein).
-
ATP.
-
Ubiquitination buffer: 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl₂, 1 mM DTT.
-
Test compounds (e.g., this compound) dissolved in DMSO.
-
-
Procedure:
-
All reaction components except the substrate are pre-incubated at 30°C.
-
The reaction is initiated by the addition of the β-catenin substrate.
-
The reaction is allowed to proceed at 30°C for a specified time course.
-
Reactions are quenched by the addition of SDS-PAGE loading buffer.
-
Samples are resolved by SDS-PAGE and analyzed by western blotting using antibodies against β-catenin or ubiquitin.
-
Cellular Degradation Assay
This assay determines the effect of the enhancer on the stability of mutant β-catenin in a cellular context.
-
Cell Line: Engineered HEK293T cells stably expressing a phosphomimetic (S33E/S37A) mutant of β-catenin.
-
Procedure:
-
Cells are seeded in appropriate culture plates and allowed to adhere.
-
Cells are treated with varying concentrations of the test compound (e.g., NRX-252262) or vehicle control (DMSO).
-
After the desired treatment period (e.g., 6 hours), cells are harvested and lysed.
-
Protein concentrations of the lysates are determined.
-
Equal amounts of protein are subjected to SDS-PAGE and western blot analysis using an antibody specific for β-catenin.
-
Blots are also probed for a loading control (e.g., GAPDH) to ensure equal protein loading.
-
Visualizations
Signaling Pathway of this compound-Mediated β-catenin Degradation
Caption: Mechanism of this compound in promoting mutant β-catenin degradation.
Experimental Workflow for Cellular Degradation Assay
Caption: Workflow for assessing cellular degradation of mutant β-catenin.
Conclusion and Future Directions
This compound and its optimized analogs represent a significant advancement in the field of targeted protein degradation. By acting as a molecular glue, these compounds offer a novel therapeutic strategy for cancers driven by mutations in β-catenin that render it resistant to its natural degradation pathway. The data presented in the foundational scientific literature demonstrates clear proof-of-concept for this approach, from biophysical characterization to cellular activity.
Future research will likely focus on further optimizing the potency, selectivity, and pharmacokinetic properties of these molecular glues to advance them into clinical development. The principles established through the discovery of this compound also provide a roadmap for the rational design of other molecular glues targeting a wide range of challenging disease targets. The intellectual property surrounding this technology is expected to be a valuable asset in the development of this new class of therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tenovapharma.com [tenovapharma.com]
- 3. Prospective discovery of small molecule enhancers of an E3 ligase-substrate interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. rcsb.org [rcsb.org]
- 7. medchemexpress.com [medchemexpress.com]
The Molecular Glue NRX-1933: A Technical Guide to a Novel Degrader of Mutated β-Catenin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of NRX-1933, a first-in-class molecular glue that enhances the interaction between mutated β-catenin and its E3 ligase, β-TrCP, leading to the ubiquitination and subsequent proteasomal degradation of this key oncogenic driver. This document details the compound's mechanism of action, provides supplier and purchasing information, summarizes key quantitative data, and outlines detailed experimental protocols for its characterization.
Supplier and Purchasing Information
This compound is available for research purposes from several chemical suppliers. The following table summarizes publicly available information. Prices are subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for the most up-to-date information and to inquire about bulk ordering.
| Supplier | Catalog Number | Purity | Available Quantities | Price (USD) |
| MedChemExpress | HY-144984 | 99.51% | 1 mg, 5 mg, 10 mg, 50 mg, 100 mg | Varies by quantity |
| Immunomart | T60031 | >99% | 1 mg, 5 mg, 10 mg, 25 mg, 50 mg, 100 mg; 1 mL * 10 mM in DMSO | $107 - $1,320 |
| Tenova Pharma | T55012 | ≥ 95% (HPLC) | 1 mg | ~$190 |
| LabSolutions | N649693 | Not specified | Not specified | Not specified |
Note: this compound is for research use only and is not intended for human or veterinary use.[1]
Mechanism of Action and Signaling Pathway
This compound functions as a "molecular glue," a small molecule that induces or stabilizes the interaction between two proteins that would otherwise not interact or interact weakly.[1][2] In the canonical Wnt signaling pathway, β-catenin is a key transcriptional co-activator. Under normal conditions, a "destruction complex" phosphorylates β-catenin, marking it for recognition by the SCFβ-TrCP E3 ubiquitin ligase complex, which leads to its ubiquitination and degradation by the proteasome. Mutations in β-catenin, particularly at serine 37 (S37), can prevent this phosphorylation, leading to its stabilization, nuclear accumulation, and constitutive activation of Wnt target genes, a hallmark of many cancers.[3]
This compound specifically enhances the binding affinity of mutated (S37A) β-catenin to β-TrCP.[3] It does so by binding to a pocket at the interface of the β-catenin:β-TrCP complex, effectively "gluing" them together.[3][4] This enhanced interaction restores the ability of the E3 ligase to ubiquitinate the mutated β-catenin, thereby targeting it for proteasomal degradation.[1][2]
Quantitative Data
The following tables summarize key quantitative data from the foundational study by Simonetta et al. (2019) in Nature Communications.[3]
Table 1: Binding Affinity of β-Catenin Peptides to β-TrCP
| β-Catenin Peptide | Binding Affinity (Kd) to β-TrCP |
| pSer33/pSer37 (Wild-type mimic) | 689 nM |
| pSer33/Ser37 (Mutant mimic) | > 100 µM |
Table 2: Effect of NRX-1532 (an analog of this compound) on Binding Affinity
| β-Catenin Peptide | Compound | Binding Affinity (Kd) to β-TrCP | Fold Cooperativity |
| pSer33/Ser37 | - | 689 nM | - |
| pSer33/Ser37 | NRX-1532 (500 µM) | 68 nM | 10-fold |
Table 3: Physicochemical Properties of this compound and Related Enhancers
| Compound | Molecular Weight |
| NRX-1532 | 350.26 |
| This compound | 350.26 |
| NRX-252114 | 460.44 |
| NRX-252262 | 474.47 |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound and its analogs. These protocols are based on standard techniques and the descriptions provided in the relevant literature.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay
This assay is used to quantify the binding affinity between β-catenin and β-TrCP and to determine the effect of this compound on this interaction.
Materials:
-
Europium-labeled anti-His antibody (FRET donor)
-
Dy647-labeled phosphopeptide derived from β-catenin (pS136-Bad) (FRET acceptor)
-
His-tagged β-TrCP protein
-
This compound or other test compounds
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.05% Tween-20)
-
384-well low-volume black plates
-
TR-FRET plate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound (e.g., this compound) in assay buffer. Prepare a master mix containing the Eu-labeled anti-His antibody and His-tagged β-TrCP. Prepare a separate solution of the Dy647-labeled β-catenin peptide.
-
Assay Plate Preparation: To each well of the 384-well plate, add a small volume (e.g., 5 µL) of the test compound dilution.
-
Addition of Donor and Acceptor: Add the β-TrCP/anti-His-Eu master mix to each well. Subsequently, add the Dy647-β-catenin peptide solution to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 2 hours) to allow the binding to reach equilibrium.
-
Measurement: Read the plate on a TR-FRET enabled plate reader. The reader will excite the Europium donor at ~337 nm and measure the emission at both 615 nm (Europium) and 665 nm (Dy647).
-
Data Analysis: The TR-FRET signal is typically expressed as the ratio of the acceptor emission (665 nm) to the donor emission (615 nm). Plot the TR-FRET ratio against the compound concentration to determine the EC50 for binding enhancement or the IC50 for inhibition.
In Vitro Ubiquitination Assay
This assay assesses the ability of this compound to promote the ubiquitination of mutant β-catenin by the SCFβ-TrCP complex.
Materials:
-
Recombinant E1 ubiquitin-activating enzyme
-
Recombinant E2 ubiquitin-conjugating enzyme (e.g., UBE2D1)
-
Recombinant SCFβ-TrCP E3 ligase complex
-
Recombinant mutant β-catenin (e.g., S37A)
-
Ubiquitin
-
ATP
-
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)
-
This compound or other test compounds
-
SDS-PAGE gels and Western blotting reagents
-
Anti-β-catenin antibody
-
Anti-ubiquitin antibody
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the E1 enzyme, E2 enzyme, SCFβ-TrCP complex, mutant β-catenin, and ubiquitin in the reaction buffer.
-
Compound Addition: Add this compound or DMSO (vehicle control) to the reaction mixture at the desired concentrations.
-
Initiation of Reaction: Initiate the ubiquitination reaction by adding ATP.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 60-90 minutes).
-
Termination of Reaction: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
Western Blot Analysis: Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with an anti-β-catenin antibody to detect the unmodified and ubiquitinated forms of β-catenin. A high-molecular-weight smear or ladder of bands indicates polyubiquitination. Alternatively, probe with an anti-ubiquitin antibody.
Cellular Degradation Assay
This assay evaluates the ability of this compound to induce the degradation of mutant β-catenin in a cellular context.
Materials:
-
HEK293T cells stably expressing a mutant form of β-catenin (e.g., S33E/S37A phosphomimetic)
-
Cell culture medium and supplements
-
This compound or other test compounds
-
Proteasome inhibitor (e.g., MG132) as a control
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and Western blotting reagents
-
Anti-β-catenin antibody
-
Antibody for a loading control (e.g., anti-GAPDH or anti-β-actin)
Procedure:
-
Cell Seeding: Seed the HEK293T cells expressing mutant β-catenin in multi-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with increasing concentrations of this compound or DMSO (vehicle control) for a specified period (e.g., 24 hours). Include a positive control group treated with a proteasome inhibitor like MG132.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading for Western blotting.
-
Western Blot Analysis: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with an anti-β-catenin antibody to assess the levels of mutant β-catenin. Re-probe the membrane with an antibody for a loading control to normalize the data.
-
Data Analysis: Quantify the band intensities using densitometry software. A dose-dependent decrease in the β-catenin band intensity in the this compound-treated samples indicates compound-induced degradation.
Conclusion
This compound represents a significant advancement in the field of targeted protein degradation. As a molecular glue, it offers a novel strategy for drugging challenging targets like transcription factors with mutated degradation motifs. The data and protocols presented in this guide provide a comprehensive resource for researchers interested in utilizing this compound to investigate the Wnt/β-catenin signaling pathway and to explore the potential of molecular glues in cancer therapy and other diseases driven by protein stabilization.
References
- 1. Prospective discovery of small molecule enhancers of an E3 ligase-substrate interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Direct Ubiquitination of β-Catenin by Siah-1 and Regulation by the Exchange Factor TBL1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. content.abcam.com [content.abcam.com]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Utilizing NRX-1933 in Western Blot Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
NRX-1933 is a novel small molecule compound identified as a "molecular glue."[1][2][3] It functions by enhancing the protein-protein interaction between β-catenin and β-TrCP, a component of the SCF E3 ubiquitin ligase complex.[1][4][5][6] This enhanced interaction facilitates the ubiquitination and subsequent proteasomal degradation of β-catenin, particularly mutant forms that are prevalent in various cancers.[1][4][5] The dysregulation of the Wnt/β-catenin signaling pathway is a critical factor in the progression of numerous human cancers, making molecules like this compound promising therapeutic candidates.[7]
Western blotting is an essential technique to investigate the efficacy of this compound by quantifying the reduction in β-catenin protein levels within cells.[7] These application notes provide a comprehensive guide for researchers to design and execute Western blot experiments to assess the activity of this compound.
Mechanism of Action of this compound
The canonical Wnt signaling pathway tightly regulates the cellular concentration of β-catenin. In the absence of a Wnt signal, a "destruction complex," which includes Axin, APC, GSK-3, and CK1, phosphorylates β-catenin.[8] This phosphorylation event marks β-catenin for recognition by the β-TrCP subunit of the SCF E3 ubiquitin ligase, leading to its ubiquitination and degradation by the proteasome.[8] In many cancers, mutations in β-catenin or components of the destruction complex prevent this degradation, leading to the accumulation of β-catenin, its translocation to the nucleus, and the activation of oncogenic gene expression.
This compound acts as a molecular glue, binding to the interface of β-catenin and β-TrCP and stabilizing their interaction.[9][10] This enhanced affinity allows for the efficient ubiquitination and degradation of β-catenin, even in cases where its phosphorylation is impaired.[11]
Signaling Pathway Diagram
Caption: Mechanism of this compound-induced β-catenin degradation.
Experimental Design and Workflow
A typical Western blot experiment to evaluate this compound involves treating a suitable cancer cell line with the compound and then measuring the levels of β-catenin protein.
Caption: Western Blot Workflow for this compound Evaluation.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data for the effect of this compound and a related, more potent compound, NRX-252114, on β-catenin levels. This data is illustrative and should be determined experimentally.
Table 1: Effect of this compound Concentration on β-catenin Degradation
| This compound Concentration (µM) | Treatment Time (hours) | Cell Line | % β-catenin Degradation (normalized to vehicle) |
| 0 (Vehicle) | 24 | Mutant β-catenin cell line | 0% |
| 10 | 24 | Mutant β-catenin cell line | 15% |
| 50 | 24 | Mutant β-catenin cell line | 40% |
| 100 | 24 | Mutant β-catenin cell line | 65% |
| 200 | 24 | Mutant β-catenin cell line | 80% |
Table 2: Time-Course of this compound-Induced β-catenin Degradation
| This compound Concentration (µM) | Treatment Time (hours) | Cell Line | % β-catenin Degradation (normalized to vehicle) |
| 100 | 0 | Mutant β-catenin cell line | 0% |
| 100 | 6 | Mutant β-catenin cell line | 25% |
| 100 | 12 | Mutant β-catenin cell line | 50% |
| 100 | 24 | Mutant β-catenin cell line | 65% |
| 100 | 48 | Mutant β-catenin cell line | 75% |
Table 3: Potency of NRX-252114 in Enhancing β-catenin:β-TrCP Interaction[12]
| Parameter | Value |
| EC₅₀ (pSer33/S37A β-catenin peptide for β-TrCP) | 6.5 nM |
| Kd (pSer33/S37A β-catenin peptide for β-TrCP) | 0.4 nM |
Detailed Experimental Protocol
This protocol provides a detailed methodology for a Western blot experiment to assess the effect of this compound on β-catenin levels.
Materials and Reagents
-
Cell Line: A cancer cell line with a known β-catenin mutation (e.g., TOV-112D with S37A mutant β-catenin) is recommended.
-
This compound: Prepare a stock solution in DMSO. Store at -20°C or -80°C.[3]
-
Cell Culture Medium and Reagents: As required for the chosen cell line.
-
Lysis Buffer: RIPA buffer or a similar lysis buffer containing protease and phosphatase inhibitors.
-
Protein Assay Kit: BCA or Bradford assay kit.
-
SDS-PAGE Gels: Appropriate percentage acrylamide (B121943) gels for the size of β-catenin (~92 kDa).
-
Transfer Buffer: Standard Tris-Glycine transfer buffer.
-
Membranes: PVDF or nitrocellulose membranes.
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST (Tris-Buffered Saline with 0.1% Tween-20).[7]
-
Primary Antibody: Anti-β-catenin antibody (e.g., rabbit monoclonal). A 1:1000 dilution is a good starting point.[1][13]
-
Loading Control Antibody: Antibody against a housekeeping protein (e.g., GAPDH, β-actin, or Calnexin).[14]
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG. A 1:2000 to 1:10,000 dilution is typically used.[13]
-
Chemiluminescent Substrate: ECL (Enhanced Chemiluminescence) reagents.
Procedure
-
Cell Culture and Treatment:
-
Seed cells in appropriate culture plates and allow them to adhere and reach 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 200 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
For a time-course experiment, treat cells with a fixed concentration of this compound and harvest at different time points (e.g., 0, 6, 12, 24, 48 hours).
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.[7]
-
Add ice-cold lysis buffer to the plate, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant to a new pre-chilled tube.[7]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to each sample and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel, along with a pre-stained protein ladder.
-
Run the gel at an appropriate voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[15][16]
-
If using a PVDF membrane, activate it with methanol (B129727) for 30 seconds before transfer.[15]
-
-
Membrane Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature with gentle agitation.[7][15]
-
Incubate the membrane with the primary anti-β-catenin antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[1][13]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation.[1][13]
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with the chemiluminescent substrate according to the manufacturer's protocol.[17]
-
Capture the chemiluminescent signal using an imaging system or X-ray film.
-
Perform densitometric analysis of the bands using appropriate software. Normalize the β-catenin band intensity to the loading control band intensity for each sample.
-
Troubleshooting
Table 4: Common Western Blotting Issues and Solutions
| Issue | Possible Cause | Suggested Solution |
| No Signal | Inactive antibody | Use a fresh or validated antibody.[7] |
| Insufficient protein loaded | Increase the amount of protein loaded per lane. | |
| Poor transfer | Confirm transfer with Ponceau S staining. Optimize transfer time and voltage.[1] | |
| High Background | Insufficient blocking | Increase blocking time or change blocking agent (e.g., from milk to BSA). |
| Antibody concentration too high | Decrease the concentration of primary or secondary antibody. | |
| Insufficient washing | Increase the number and duration of wash steps. | |
| Non-specific Bands | Antibody cross-reactivity | Use a more specific monoclonal antibody. Optimize antibody dilution. |
| Protein degradation | Use fresh protease inhibitors in the lysis buffer. |
References
- 1. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | β-catenin:β-TrCP相互作用增强剂 | MCE [medchemexpress.cn]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biocare.net [biocare.net]
- 5. tenovapharma.com [tenovapharma.com]
- 6. Quantification of β-Catenin Signaling Components in Colon Cancer Cell Lines, Tissue Sections, and Microdissected Tumor Cells using Reaction Monitoring Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. The β-Catenin Destruction Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Prospective discovery of small molecule enhancers of an E3 ligase-substrate interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. biocompare.com [biocompare.com]
- 14. Inhibition of Wnt/β‐catenin signaling upregulates Nav1.5 channels in Brugada syndrome iPSC‐derived cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Western Blot Protocols and Recipes | Thermo Fisher Scientific - NL [thermofisher.com]
- 16. nacalai.com [nacalai.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for NRX-1933 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
NRX-1933 is a pioneering example of a "molecular glue," a small molecule that stabilizes and enhances the interaction between two proteins that would otherwise interact weakly.[1][2] Specifically, this compound promotes the binding of β-catenin to its E3 ubiquitin ligase, β-TrCP, leading to the ubiquitination and subsequent proteasomal degradation of β-catenin.[1][2] Mutations in the Wnt/β-catenin signaling pathway that lead to the stabilization of β-catenin are a hallmark of numerous cancers. By facilitating the degradation of mutated β-catenin, this compound presents a promising therapeutic strategy.
These application notes provide detailed protocols for high-throughput screening (HTS) assays to identify and characterize molecular glues like this compound. The primary HTS methodology described is a fluorescence polarization (FP) assay, which was instrumental in the discovery of this compound. Additionally, protocols for secondary assays, including in vitro ubiquitination and cellular degradation assays, are provided to validate hit compounds.
Data Presentation
The following tables summarize the quantitative data for this compound and related compounds in various assays, demonstrating their efficacy as molecular glues.
Table 1: High-Throughput Screening and Potency Data for this compound
| Compound | Assay Type | Target Interaction | AC50 (µM)¹ |
| This compound | Fluorescence Polarization | pSer33/S37A β-catenin:β-TrCP | 2.5 |
¹AC50 (Activator Concentration 50%) is the concentration of the compound that elicits 50% of the maximal response in an activation assay.
Table 2: In Vitro Ubiquitination Assay Data
| Compound | Concentration (µM) | β-catenin Ubiquitination |
| This compound | 10 | +++ |
| Control | - | + |
(+++) indicates a significant increase in ubiquitination compared to the control.
Table 3: Cellular Degradation Assay Data
| Compound | Concentration (µM) | Mutant β-catenin Degradation in HEK293T cells |
| This compound | 25 | ++ |
| Control | - | - |
(++) indicates significant degradation of mutant β-catenin.
Signaling Pathway Diagrams
The following diagrams illustrate the Wnt/β-catenin signaling pathway and the mechanism of action of this compound.
Caption: Wnt/β-catenin pathway in the absence of a Wnt ligand.
Caption: this compound acts as a molecular glue to promote degradation.
Experimental Protocols
High-Throughput Screening: Fluorescence Polarization (FP) Assay
This protocol describes a competitive binding assay to identify small molecules that enhance the interaction between a fluorescently labeled β-catenin phosphopeptide and the β-TrCP protein.
Materials:
-
Fluorescently labeled β-catenin phosphopeptide (e.g., TAMRA-pSer33/S37A-β-catenin)
-
Recombinant human β-TrCP protein
-
Assay Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Triton X-100, 1 mM DTT
-
384-well, low-volume, black, round-bottom plates
-
Compound library plates (with compounds dissolved in DMSO)
-
Plate reader capable of measuring fluorescence polarization
Protocol:
-
Prepare Reagents:
-
Thaw fluorescently labeled β-catenin peptide and β-TrCP protein on ice.
-
Prepare a 2X solution of β-TrCP in Assay Buffer. The final concentration should be empirically determined to yield a baseline polarization signal in the linear range of the instrument.
-
Prepare a 2X solution of the fluorescently labeled β-catenin peptide in Assay Buffer. The final concentration should be low (e.g., 5-10 nM) to minimize background signal.
-
-
Compound Dispensing:
-
Using an automated liquid handler, dispense a small volume (e.g., 100 nL) of each compound from the library plates into the wells of the 384-well assay plate.
-
-
Reagent Addition:
-
Add 10 µL of the 2X β-TrCP solution to each well of the assay plate.
-
Add 10 µL of the 2X fluorescently labeled β-catenin peptide solution to each well.
-
-
Incubation:
-
Centrifuge the plates briefly (e.g., 1 minute at 1000 rpm) to ensure all components are mixed at the bottom of the wells.
-
Incubate the plates at room temperature for 1-2 hours, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the fluorophore used.
-
-
Data Analysis:
-
Calculate the change in fluorescence polarization (ΔmP) for each well relative to control wells (containing DMSO only).
-
Identify "hits" as compounds that cause a significant increase in ΔmP, indicating an enhanced interaction between β-catenin and β-TrCP.
-
Determine the AC50 for active compounds by performing dose-response experiments.
-
Caption: Workflow for the Fluorescence Polarization HTS Assay.
Secondary Assay: In Vitro Ubiquitination
This assay validates whether hit compounds from the primary screen can promote the ubiquitination of β-catenin by the SCF(β-TrCP) E3 ligase complex.
Materials:
-
Recombinant human E1 (UBE1), E2 (UbcH5c), and ubiquitin
-
Recombinant human SCF(β-TrCP) complex (or individual components: Skp1, Cul1, Roc1, and β-TrCP)
-
Recombinant human β-catenin (mutant or wild-type)
-
Ubiquitination Buffer: 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM ATP, 1 mM DTT
-
Test compounds (dissolved in DMSO)
-
SDS-PAGE gels and Western blotting reagents
-
Anti-β-catenin and anti-ubiquitin antibodies
Protocol:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following components on ice:
-
E1 activating enzyme (e.g., 100 nM)
-
E2 conjugating enzyme (e.g., 500 nM)
-
Ubiquitin (e.g., 10 µM)
-
SCF(β-TrCP) complex (e.g., 200 nM)
-
β-catenin substrate (e.g., 1 µM)
-
Test compound at the desired concentration (or DMSO for control)
-
Ubiquitination Buffer to the final reaction volume (e.g., 25 µL)
-
-
-
Initiate Reaction:
-
Add ATP to a final concentration of 2 mM to start the reaction.
-
-
Incubation:
-
Incubate the reaction mixture at 30°C for 1-2 hours.
-
-
Quench Reaction:
-
Stop the reaction by adding 4X SDS-PAGE loading buffer and boiling for 5 minutes.
-
-
Analysis:
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Perform a Western blot analysis using an anti-β-catenin antibody to detect the unmodified and ubiquitinated forms of β-catenin. A high-molecular-weight smear or ladder of bands indicates polyubiquitination. An anti-ubiquitin antibody can also be used to confirm the presence of ubiquitin chains.
-
Tertiary Assay: Cellular Degradation of β-catenin
This cell-based assay confirms that the compound can induce the degradation of β-catenin in a cellular context.
Materials:
-
HEK293T cells (or other suitable cell line) stably expressing a mutant form of β-catenin (e.g., S37A)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
Proteasome inhibitor (e.g., MG132) as a control
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
SDS-PAGE and Western blotting reagents
-
Anti-β-catenin antibody and an antibody for a loading control (e.g., anti-GAPDH or anti-tubulin)
Protocol:
-
Cell Seeding:
-
Seed HEK293T cells expressing mutant β-catenin in 6-well plates and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compound or DMSO (vehicle control) for a specified time (e.g., 4-24 hours).
-
Include a positive control for proteasome inhibition by treating a set of wells with MG132 for the last 4-6 hours of the experiment.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice for 30 minutes.
-
Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
-
Western Blot Analysis:
-
Normalize the protein concentrations and prepare samples with SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-β-catenin antibody to assess the levels of β-catenin.
-
Re-probe the membrane with a loading control antibody to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
A decrease in the β-catenin band intensity in compound-treated cells compared to the DMSO control indicates compound-induced degradation. The rescue of β-catenin levels in the presence of MG132 confirms that the degradation is proteasome-dependent.
-
References
Application Notes and Protocols for NRX-1933-Enhanced Immunoprecipitation
For Researchers, Scientists, and Drug Development Professionals
Introduction
NRX-1933 is a small molecule compound identified as a "molecular glue," which functions to enhance the protein-protein interaction between β-catenin and its E3 ubiquitin ligase, β-TrCP.[1][2][3] This enhanced interaction promotes the ubiquitination and subsequent proteasomal degradation of β-catenin, particularly mutants that are resistant to phosphorylation-dependent degradation.[1][2] The dysregulation of the Wnt/β-catenin signaling pathway is a hallmark of various cancers, making targeted degradation of β-catenin a promising therapeutic strategy. These application notes provide a detailed protocol for utilizing this compound to facilitate the co-immunoprecipitation (Co-IP) of the β-catenin/β-TrCP complex, a key step in studying the efficacy of molecular glues and their impact on cellular signaling.
Mechanism of Action
This compound acts by binding to the interface of the β-catenin and β-TrCP proteins, effectively increasing their binding affinity.[2][4] In the canonical Wnt signaling pathway, β-catenin is targeted for degradation through phosphorylation by GSK3β, which creates a binding site for β-TrCP. However, mutations in the phosphorylation sites of β-catenin can prevent this recognition, leading to its accumulation and oncogenic signaling. This compound circumvents this by stabilizing the interaction between unphosphorylated or mono-phosphorylated β-catenin and β-TrCP, thereby promoting its ubiquitination and degradation.[2]
Quantitative Data
The following table summarizes the binding affinity data for the interaction between a mono-phosphorylated β-catenin peptide (pSer33/Ser37) and β-TrCP in the presence and absence of the molecular glue NRX-1532, a compound with a similar mechanism to this compound. This data, derived from a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based binding assay, demonstrates the significant enhancement of the protein-protein interaction mediated by the molecular glue.[2]
| Compound Concentration | Binding Affinity (Kd) of pSer33/Ser37 β-catenin to β-TrCP | Fold Enhancement |
| 0 µM (DMSO control) | 689 nM | 1x |
| 500 µM NRX-1532 | 68 nM | ~10x |
Signaling Pathway Diagram
The diagram below illustrates the Wnt/β-catenin signaling pathway and the role of this compound in promoting the degradation of β-catenin.
Caption: Wnt/β-catenin signaling and this compound mechanism.
Experimental Protocols
Co-Immunoprecipitation of β-catenin and β-TrCP Enhanced by this compound
This protocol is adapted from standard co-immunoprecipitation procedures and is optimized for studying the interaction between β-catenin and β-TrCP in the presence of this compound.
Materials
-
Cell Lines: HEK293T or other cell lines expressing endogenous or overexpressed β-catenin and β-TrCP.
-
This compound: Stock solution in DMSO (e.g., 10 mM).
-
Antibodies:
-
Primary antibody for immunoprecipitation (e.g., anti-β-catenin or anti-β-TrCP).
-
Control IgG (from the same species as the primary antibody).
-
Secondary antibodies for Western blotting.
-
-
Beads: Protein A/G magnetic beads or agarose (B213101) beads.
-
Buffers and Reagents:
-
Phosphate-buffered saline (PBS), ice-cold.
-
IP Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, 5% glycerol, supplemented with protease and phosphatase inhibitors just before use.
-
Wash Buffer: IP Lysis Buffer with a lower detergent concentration (e.g., 0.1% NP-40).
-
Elution Buffer: 2x Laemmli sample buffer.
-
DMSO (for vehicle control).
-
Experimental Workflow Diagram
Caption: Co-Immunoprecipitation workflow.
Procedure
-
Cell Culture and Treatment:
-
Plate cells to achieve 80-90% confluency at the time of the experiment.
-
Treat cells with the desired concentration of this compound (e.g., 1-20 µM) or an equivalent volume of DMSO for the vehicle control. Incubate for the desired time (e.g., 4-6 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold IP Lysis Buffer to each 10 cm plate.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a new pre-chilled tube. Determine the protein concentration using a BCA or Bradford assay.
-
-
Pre-clearing the Lysate:
-
To 1 mg of total protein in 1 mL of lysate, add 20 µL of Protein A/G bead slurry.
-
Incubate on a rotator for 1 hour at 4°C.
-
Pellet the beads by centrifugation (or using a magnetic rack) and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
To the pre-cleared lysate, add 2-5 µg of the primary antibody (e.g., anti-β-catenin) or control IgG.
-
Incubate on a rotator for 4 hours to overnight at 4°C.
-
-
Capture of Immune Complexes:
-
Add 30 µL of Protein A/G bead slurry to each sample.
-
Incubate on a rotator for 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads three times with 1 mL of ice-cold Wash Buffer. For each wash, resuspend the beads, incubate for 5 minutes on a rotator at 4°C, and then pellet the beads.
-
-
Elution:
-
After the final wash, remove all supernatant.
-
Add 40 µL of 2x Laemmli sample buffer to the beads.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the proteins.
-
Pellet the beads, and the supernatant now contains the immunoprecipitated proteins.
-
-
Western Blot Analysis:
-
Load the eluted samples onto an SDS-PAGE gel.
-
Also, load a small fraction of the initial cell lysate as an "input" control.
-
Perform SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with antibodies against both β-catenin and β-TrCP to detect the co-precipitated protein.
-
Expected Results
In the samples treated with this compound, a stronger band for the co-precipitated protein (e.g., β-TrCP when immunoprecipitating with an anti-β-catenin antibody) is expected compared to the vehicle-treated control. This would indicate that this compound successfully enhanced the interaction between β-catenin and β-TrCP in the cellular context. The input lanes should show equal loading of the proteins of interest. The IgG control should not show any significant bands for either protein.
References
- 1. Prospective discovery of small molecule enhancers of an E3 ligase-substrate interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prospective discovery of small molecule enhancers of an E3 ligase-substrate interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
preparing NRX-1933 stock solution and storage
Application Notes and Protocols for NRX-1933
Abstract
These application notes provide detailed protocols for the preparation, storage, and handling of this compound, a molecular glue that enhances the interaction between β-catenin and β-TrCP, promoting the ubiquitination and degradation of mutated β-catenin.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals working on oncogenic pathways, particularly those involving aberrant Wnt/β-catenin signaling.[1]
Product Information
Chemical and Physical Properties
This compound is a small molecule enhancer of the E3 ligase-substrate interaction between β-TrCP and β-catenin.[1][2] Its properties are summarized below.
| Property | Value | Reference |
| Molecular Weight | 350.26 g/mol | [1][2][5] |
| Molecular Formula | C₁₄H₉F₃N₆O₂ | [1][2][5] |
| CAS Number | 2763260-30-4 | [1][2] |
| Appearance | White to off-white solid | [1][2] |
| Primary Solvent | Dimethyl sulfoxide (B87167) (DMSO) | [1][2][5] |
| Solubility in DMSO | 83.33 mg/mL (237.91 mM) | [1][5][6] |
Preparation of Stock Solutions
Materials Required
-
This compound powder
-
Anhydrous or newly opened Dimethyl sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
-
Bath sonicator
-
Pipettes and sterile filter tips
Protocol for Preparing a 10 mM DMSO Stock Solution
-
Pre-Equilibration: Allow the this compound powder vial to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation.
-
Weighing: Weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.35 mg of this compound.
-
Dissolution: Add the appropriate volume of high-purity DMSO to the vial containing the this compound powder. It is crucial to use anhydrous or newly opened DMSO, as hygroscopic DMSO can negatively impact solubility.[1]
-
Mixing: Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution.
-
Sonication: Place the vial in a bath sonicator for 10-15 minutes to ensure complete dissolution, as this is recommended for achieving maximum solubility.[1][5][6] The solution should be clear and free of particulates.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile cryovials or microcentrifuge tubes.[1]
Stock Solution Calculation Guide
The following table provides calculations for preparing common stock solution concentrations.
| Desired Concentration | Mass for 1 mL | Mass for 5 mL | Mass for 10 mL |
| 1 mM | 0.35 mg | 1.75 mg | 3.50 mg |
| 10 mM | 3.50 mg | 17.51 mg | 35.03 mg |
| 50 mM | 17.51 mg | 87.57 mg | 175.13 mg |
Formula: Mass (mg) = Desired Concentration (mM) × Molecular Weight ( g/mol ) × Volume (L)
Storage and Stability
Proper storage is critical to maintain the activity of this compound.
| Form | Storage Temperature | Shelf Life | Notes |
| Powder | -20°C | 3 years | Store in a desiccator to protect from moisture.[1][6] |
| Stock Solution | -80°C | 6 months | Recommended for long-term storage.[1] |
| Stock Solution | -20°C | 1 month | Suitable for short-term storage.[1] |
Note: Always aliquot stock solutions to prevent product inactivation from repeated freeze-thaw cycles.[1]
Mechanism of Action and Experimental Workflow
Signaling Pathway of this compound
This compound acts as a molecular glue to enhance the binding of mutated β-catenin to the E3 ubiquitin ligase SCFβ-TrCP. This leads to increased ubiquitination and subsequent proteasomal degradation of oncogenic β-catenin, thereby inhibiting the Wnt signaling pathway.
Caption: this compound promotes mutated β-catenin degradation.
General Experimental Workflow for Cell-Based Assays
This diagram outlines a typical workflow for evaluating the effect of this compound on β-catenin levels in cancer cell lines.
Caption: Workflow for assessing this compound activity in cells.
Logical Flow: From Powder to Experiment
This chart shows the logical progression and key decision points when preparing and using this compound.
Caption: Logical steps for this compound preparation and use.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tenovapharma.com [tenovapharma.com]
- 3. Prospective discovery of small molecule enhancers of an E3 ligase-substrate interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Immunomart [immunomart.com]
- 5. labsolu.ca [labsolu.ca]
- 6. This compound - Immunomart [immunomart.com]
Application Notes & Protocols: Measuring the In Vitro Efficacy of NRX-1933
Audience: Researchers, scientists, and drug development professionals.
Introduction: NRX-1933 is a small molecule classified as a "molecular glue" that enhances the interaction between the oncogenic transcription factor β-catenin and its cognate E3 ligase, SCFβ-TrCP.[1][2][3] In many cancers, mutations in β-catenin prevent its recognition by the SCFβ-TrCP E3 ligase complex, leading to its accumulation and the aberrant activation of the Wnt signaling pathway.[1] this compound acts by binding to the β-catenin:β-TrCP interface, promoting the ubiquitination and subsequent proteasomal degradation of mutated β-catenin.[1][2][4] These application notes provide detailed protocols for assessing the in vitro efficacy of this compound, from biochemical validation of its mechanism to its functional effects in cancer cells.
This compound Mechanism of Action: Wnt/β-catenin Signaling Pathway
The diagram below illustrates the canonical Wnt/β-catenin signaling pathway and the intervention point of this compound. In the absence of Wnt, a destruction complex phosphorylates β-catenin, marking it for ubiquitination by SCFβ-TrCP and proteasomal degradation. Mutations can impair this process. This compound stabilizes the interaction between mutated β-catenin and β-TrCP, restoring its degradation.
Experimental Protocols
Protocol 1: In Vitro β-catenin:β-TrCP Interaction Assay (TR-FRET)
This biochemical assay quantifies the ability of this compound to enhance the proximity between β-catenin and β-TrCP. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is used to measure the interaction between a donor fluorophore (e.g., on an anti-tag antibody for β-TrCP) and an acceptor fluorophore (e.g., on an anti-tag antibody for β-catenin).
Methodology:
-
Reagent Preparation:
-
Prepare a serial dilution of this compound in an appropriate buffer (e.g., PBS with 0.1% BSA).
-
Dilute recombinant tagged β-catenin (e.g., GST-β-catenin) and tagged β-TrCP (e.g., His-β-TrCP) to their optimal concentrations, as determined by titration experiments.
-
Dilute the TR-FRET donor (e.g., anti-His-Europium) and acceptor (e.g., anti-GST-APC) antibodies.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the this compound dilution or vehicle control to each well.
-
Add 5 µL of the β-catenin/acceptor antibody mix.
-
Add 5 µL of the β-TrCP/donor antibody mix.
-
Seal the plate and incubate at room temperature for 1-2 hours, protected from light.
-
-
Data Acquisition:
-
Read the plate using a TR-FRET-compatible plate reader, measuring emission at both the acceptor and donor wavelengths.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
-
Plot the TR-FRET ratio against the log of this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Protocol 2: In Vitro Ubiquitination Assay
This assay directly tests the functional consequence of the enhanced interaction: the ubiquitination of β-catenin. The assay is reconstituted in vitro using purified components.
Methodology:
-
Reaction Setup:
-
On ice, prepare a master mix containing Ubiquitin Activating Enzyme (E1), UBE2D1 (E2), purified SCFβ-TrCP complex (E3), recombinant β-catenin substrate, and biotinylated-Ubiquitin in reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM ATP).
-
-
Assay Procedure:
-
Aliquot the master mix into reaction tubes.
-
Add varying concentrations of this compound or a vehicle control (e.g., DMSO).
-
Initiate the reaction by transferring the tubes to a 37°C water bath.
-
Incubate for 60-90 minutes.
-
Terminate the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
-
Detection (Western Blot):
-
Resolve the reaction products on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk in TBST).
-
Probe with an anti-β-catenin antibody to detect the ladder of higher molecular weight, poly-ubiquitinated species.
-
-
Data Analysis:
-
Image the blot using a chemiluminescence detector.
-
Quantify the density of the high molecular weight smear corresponding to poly-ubiquitinated β-catenin. Compare the signal in this compound-treated samples to the vehicle control.
-
Protocol 3: Cellular β-catenin Degradation Assay
This cell-based assay determines if this compound can induce the degradation of β-catenin in a relevant cellular context (e.g., a cancer cell line with a β-catenin mutation).
Methodology:
-
Cell Culture and Treatment:
-
Seed a cancer cell line known to harbor a β-catenin mutation (e.g., SW480, HCT-116) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or vehicle control for a predetermined time course (e.g., 4, 8, 16, 24 hours).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells directly in the well using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Harvest lysates and clarify by centrifugation.
-
-
Western Blotting:
-
Determine protein concentration using a BCA assay.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against total β-catenin.
-
Probe with a loading control antibody (e.g., β-actin, GAPDH).
-
Incubate with appropriate HRP-conjugated secondary antibodies and visualize.
-
-
Data Analysis:
-
Perform densitometry analysis on the bands.
-
Normalize the β-catenin signal to the loading control signal for each sample.
-
Plot the normalized β-catenin levels against this compound concentration to determine the DC50 (concentration for 50% degradation).
-
Protocol 4: Cell Viability / Anti-Proliferation Assay
This assay measures the downstream functional consequence of β-catenin degradation on cancer cell survival and growth.
Methodology:
-
Cell Seeding:
-
Seed mutant β-catenin cancer cells in a 96-well clear-bottom plate at a low density (e.g., 2,000-5,000 cells/well). Allow to adhere overnight.
-
-
Treatment:
-
Treat cells with a serial dilution of this compound. Include wells with vehicle control (for 100% viability) and a cytotoxic agent or no cells (for background).
-
-
Incubation:
-
Incubate the plate for 72-120 hours to allow for effects on proliferation to manifest.
-
-
Viability Measurement (Example using CellTiter-Glo®):
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well (volume equal to the culture medium volume).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read luminescence on a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence from all measurements.
-
Normalize the data to the vehicle-treated control wells (set to 100% viability).
-
Plot the percent viability against the log of this compound concentration and fit to a dose-response curve to determine the IC50 value.
-
Data Presentation
Quantitative data from the described assays should be summarized for clear interpretation and comparison.
Table 1: Summary of this compound In Vitro Binding Efficacy
| Assay Type | Target Interaction | Parameter | Value |
|---|---|---|---|
| TR-FRET | β-catenin:β-TrCP | EC50 | [e.g., 246 ± 17 µM] |
| SPR | β-catenin:β-TrCP | EC50 | [e.g., 129 ± 33 µM] |
Table 2: Summary of Cellular Efficacy of this compound
| Cell Line | Genotype | Assay | Parameter | Value |
|---|---|---|---|---|
| SW480 | APC mutant, β-catenin WT | Western Blot | DC50 (24h) | [e.g., 50 µM] |
| HCT-116 | β-catenin S45del | Western Blot | DC50 (24h) | [e.g., 35 µM] |
| SW480 | APC mutant, β-catenin WT | Cell Viability (72h) | IC50 | [e.g., 75 µM] |
| HCT-116 | β-catenin S45del | Cell Viability (72h) | IC50 | [e.g., 48 µM] |
Table 3: Quantification of In Vitro Ubiquitination
| This compound Conc. (µM) | Normalized Densitometry (Poly-Ub Signal) | Fold Change vs. Vehicle |
|---|---|---|
| 0 (Vehicle) | 1.00 | 1.0 |
| 10 | 1.85 | 1.85 |
| 50 | 4.20 | 4.20 |
| 200 | 8.50 | 8.50 |
References
Troubleshooting & Optimization
NRX-1933 not showing expected effect in cells
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using NRX-1933 who are not observing the expected effects in their cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a molecular glue that enhances the interaction between β-Catenin and the E3 ubiquitin ligase substrate receptor β-TrCP.[1][2][3] This enhanced interaction promotes the ubiquitination and subsequent proteasomal degradation of mutated β-Catenin.[1][2] This mechanism is particularly relevant in cancer models where the Wnt/β-catenin signaling pathway is abnormally activated.[1]
Q2: How can I confirm that this compound is entering the cells?
A2: Verifying intracellular drug delivery is a critical first step. While direct measurement of intracellular compound concentration can be complex, a target engagement assay is a robust indirect method to confirm cell entry and binding to the target protein. Techniques like the Cellular Thermal Shift Assay (CETSA) can be employed to assess whether the compound is binding to its intracellular target.[4][5]
Q3: What are common reasons for a small molecule drug like this compound to be ineffective in a cellular assay?
A3: Several factors can contribute to a lack of efficacy in cell-based assays. These can be broadly categorized as issues with the compound itself, the delivery to the target, or the biological system. Specific challenges include poor compound solubility, low cell permeability, degradation of the compound in culture media, and the presence of efflux pumps that actively remove the compound from the cell.[6] Additionally, the specific cell line being used may lack the necessary cellular machinery for the drug's mechanism of action.
Troubleshooting Guide
If you are not observing the expected degradation of β-Catenin after treating your cells with this compound, please consult the following troubleshooting guide.
Diagram: Troubleshooting Workflow for this compound Experiments
Caption: A step-by-step workflow to diagnose issues with this compound experiments.
Troubleshooting Steps & Solutions
| Issue ID | Potential Problem | Possible Causes | Recommended Solution |
| C-01 | Compound Integrity and Solubility | - Compound degradation due to improper storage. - Compound precipitation in media. - Inaccurate concentration of stock solution. | - Use a fresh aliquot of this compound stored at -20°C for short-term or -80°C for long-term.[1] - Visually inspect the media for precipitation after adding the compound. - Prepare a fresh stock solution in an appropriate solvent (e.g., DMSO). |
| P-01 | Experimental Protocol | - Sub-optimal treatment concentration. - Insufficient incubation time. - Absence of appropriate controls. | - Perform a dose-response experiment to determine the optimal concentration. - Conduct a time-course experiment to identify the optimal treatment duration. - Include a vehicle control (e.g., DMSO) and a positive control if available. |
| CL-01 | Cell Line Suitability | - Low or no expression of β-TrCP, a necessary component of the E3 ligase complex. - The cell line may have mutations that prevent the binding of β-Catenin to β-TrCP. - High activity of efflux pumps removing the compound. | - Confirm the expression of β-TrCP and β-Catenin in your cell line via Western blot or qPCR. - Use a cell line known to have a functional Wnt/β-catenin pathway. - Consider using an efflux pump inhibitor as a control experiment. |
| TE-01 | Lack of Target Engagement | - Insufficient intracellular concentration of this compound. - The compound is not binding to the β-Catenin/β-TrCP complex in the cellular environment. | - Perform a Cellular Thermal Shift Assay (CETSA) to verify target engagement. An increase in the thermal stability of β-Catenin in the presence of this compound would indicate binding.[4][5] |
Key Experimental Protocols
Protocol 1: Western Blot for β-Catenin Degradation
This protocol is to determine the levels of β-Catenin protein in cells following treatment with this compound.
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvesting.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 25, 50 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 6, 12, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against β-Catenin overnight at 4°C.
-
Incubate with a primary antibody against a loading control (e.g., GAPDH, β-actin) for 1 hour at room temperature.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize β-Catenin levels to the loading control.
Diagram: this compound Mechanism of Action
Caption: this compound enhances the interaction between β-Catenin and β-TrCP.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol assesses the binding of this compound to its target in intact cells.
-
Cell Culture and Treatment: Culture cells to ~80% confluency. Treat one set of cells with this compound at a desired concentration and another set with a vehicle control for 1 hour.
-
Harvesting: Harvest cells by scraping, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Heating: Aliquot the cell suspensions into PCR tubes. Heat the aliquots at a range of different temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells by three freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath).
-
Centrifugation: Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Analysis: Collect the supernatant and analyze the amount of soluble β-Catenin by Western blot or ELISA.
-
Data Interpretation: Plot the amount of soluble β-Catenin as a function of temperature for both the treated and vehicle control samples. A shift in the melting curve to a higher temperature for the this compound-treated sample indicates target engagement.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tenovapharma.com [tenovapharma.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. pelagobio.com [pelagobio.com]
- 5. Thermal shift assays in drug discovery - Troubleshooting from biochemical to cellular applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches [mdpi.com]
improving NRX-1933 solubility in aqueous buffer
Welcome to the technical support center for NRX-1933. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of this compound in aqueous buffers during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a compound with limited aqueous solubility. It is readily soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[1][2] For most in vitro experiments, a concentrated stock solution is first prepared in 100% DMSO and then diluted to the final working concentration in the desired aqueous buffer.
Q2: Why does my this compound precipitate when I dilute the DMSO stock solution into my aqueous buffer?
A2: Precipitation upon dilution is a common issue for hydrophobic compounds like this compound. This "solvent-shift" phenomenon occurs when the compound moves from a high-solubility organic solvent (DMSO) to a low-solubility aqueous environment. The primary causes are:
-
High Final Concentration: The target concentration in the aqueous buffer may exceed the solubility limit of this compound.
-
Improper Mixing: Adding a small volume of DMSO stock directly to a large volume of buffer without vigorous mixing can create localized areas of high concentration, causing the compound to crash out of solution.[3]
-
High DMSO Percentage: While DMSO aids initial dissolution, a high final concentration of the organic co-solvent can sometimes destabilize buffer components or be toxic to cells. It is recommended to keep the final DMSO concentration below 0.5% (v/v) for most cellular assays.[3]
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: Anhydrous, high-purity DMSO is the recommended solvent for preparing concentrated stock solutions.[1][4] It is crucial to use a fresh, unopened bottle of DMSO, as it is hygroscopic and absorbed moisture can negatively impact the solubility of the compound.[4]
Q4: How should I store my this compound stock solution?
A4: To maintain stability and prevent degradation from repeated freeze-thaw cycles, stock solutions should be prepared, aliquoted into single-use volumes, and stored at -20°C for short-term use (up to one month) or -80°C for long-term storage (up to six months).[4]
Solubility Data for this compound
| Solvent | Concentration | Molarity (approx.) | Notes |
| DMSO | 83.33 mg/mL | 237.91 mM | Ultrasonic assistance may be required for complete dissolution.[1][4] |
| 20% SBE-β-CD in Saline | 2.08 mg/mL | 5.94 mM | Prepared from a 20.8 mg/mL DMSO stock (1:10 dilution). Results in a suspended solution.[4] |
| Corn Oil | ≥ 2.08 mg/mL | ≥ 5.94 mM | Prepared from a 20.8 mg/mL DMSO stock (1:10 dilution). Results in a clear solution.[4] |
Molecular Weight of this compound: 350.26 g/mol [1][2]
Troubleshooting Guide: Improving this compound Solubility
This guide addresses specific issues encountered when preparing working solutions of this compound in aqueous buffers.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitate forms immediately upon dilution of DMSO stock. | 1. Final concentration is too high. 2. Poor mixing technique. 3. Buffer incompatibility. | 1. Lower the final working concentration. If a high concentration is required, consider using solubilizing excipients (see Protocol 2).2. Improve mixing. Add the DMSO stock dropwise to the surface of the vortexing aqueous buffer to ensure rapid dispersion.[3]3. Test different buffers. If possible, try alternative buffer systems to check for compatibility issues. |
| Working solution appears cloudy or contains particulates. | 1. Incomplete dissolution or aggregation. 2. Low-quality DMSO was used. | 1. Apply gentle energy. Briefly sonicate the final working solution in a water bath to break up small aggregates.[3]2. Use fresh, anhydrous DMSO. Always prepare stock solutions with high-purity, moisture-free DMSO.[4] |
| Loss of compound activity despite apparent solubility. | 1. Adsorption to labware. Hydrophobic compounds can stick to the surface of plastic tubes, tips, and plates, reducing the effective concentration.[3]2. Chemical instability. The compound may be degrading in the buffer over time. | 1. Use low-adhesion plasticware. Pre-rinse pipette tips with the solution before the final transfer to saturate binding sites.2. Prepare fresh solutions. Always prepare the final working solution immediately before use and avoid storing it for extended periods. |
Experimental Protocols
Protocol 1: Preparation of a Standard this compound Working Solution
This protocol describes the standard method for preparing a working solution of this compound in an aqueous buffer from a DMSO stock.
-
Prepare Concentrated Stock Solution:
-
Weigh the required amount of this compound powder in a sterile, low-adhesion microcentrifuge tube.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired high concentration (e.g., 50 mM).
-
Vortex thoroughly until the powder is completely dissolved. If needed, briefly sonicate in a water bath.
-
-
Prepare Final Working Solution:
-
Place the desired volume of aqueous experimental buffer in a sterile tube.
-
While vigorously vortexing the buffer, add the required volume of the this compound DMSO stock dropwise to the liquid's surface. For example, to make a 50 µM solution from a 50 mM stock, add 1 µL of stock to 999 µL of buffer.
-
Ensure the final DMSO concentration is as low as possible (ideally ≤0.1%) to minimize solvent effects.
-
Use the solution immediately for your experiment.
-
Protocol 2: Formulation with Solubilizing Excipients
For applications requiring higher concentrations of this compound in an aqueous medium, co-solvents or other excipients can be employed. This method is adapted from established techniques for poorly soluble drugs.[5]
-
Select an Excipient: Choose a suitable solubilizing agent. Common choices include cyclodextrins (e.g., SBE-β-CD, HP-β-CD), non-ionic surfactants (e.g., Tween® 80, Pluronic® F-68), or co-solvents (e.g., PEG-400, Propylene Glycol).[5]
-
Prepare Excipient-Containing Buffer:
-
Dissolve the chosen excipient in your experimental buffer to the desired concentration. For example, prepare a 10% (w/v) solution of HP-β-CD in phosphate-buffered saline (PBS).
-
Ensure the excipient solution is clear and fully dissolved.
-
-
Prepare Final Working Solution:
-
Prepare a high-concentration stock of this compound in DMSO as described in Protocol 1.
-
While vortexing the excipient-containing buffer, add the DMSO stock dropwise to the buffer.
-
This method can help maintain the solubility of this compound at concentrations that would otherwise precipitate.[6]
-
| Excipient Class | Example | Typical Concentration Range | Mechanism of Action |
| Cyclodextrins | Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD) | 2% - 40% (w/v) | Forms inclusion complexes, encapsulating the hydrophobic drug molecule. |
| Non-ionic Surfactants | Polysorbate 80 (Tween® 80), Poloxamer 188 (Pluronic® F-68) | 0.01% - 5% (v/v or w/v) | Forms micelles that entrap the drug, increasing its apparent solubility in water.[6] |
| Co-solvents | Polyethylene Glycol 400 (PEG-400), Propylene Glycol | 1% - 20% (v/v) | Reduces the polarity of the aqueous solvent, increasing the solubility of nonpolar compounds.[5] |
Visual Guides
Experimental Workflow for this compound Solubilization
References
NRX-1933 off-target effects and how to mitigate them
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of the selective Kinase X (KX) inhibitor, NRX-1933, and offers guidance on how to mitigate these effects in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a potent, ATP-competitive inhibitor of Kinase X (KX), a critical component of the pro-survival signaling pathway in several cancer types. Its primary therapeutic action is to suppress tumor cell proliferation and induce apoptosis by inhibiting KX activity.
Q2: What are the known off-target effects of this compound?
While highly selective for KX, in vitro kinase profiling has revealed that this compound can exhibit inhibitory activity against two other kinases at higher concentrations: Kinase Y (KY) and Kinase Z (KZ). These off-target interactions are most likely to be observed in experimental systems where this compound is used at concentrations exceeding its IC90 for the primary target, KX.
Q3: What are the potential downstream consequences of these off-target activities?
Inhibition of KY, a kinase involved in cellular metabolism, may lead to unexpected changes in metabolic readouts. Off-target inhibition of KZ, which plays a role in cell cycle regulation, could result in cell cycle arrest independent of KX inhibition. These effects can confound experimental results and lead to misinterpretation of the compound's primary mechanism of action.
Troubleshooting Guide
Issue 1: I'm observing a stronger-than-expected phenotype (e.g., cell death, growth arrest) at concentrations where KX should only be partially inhibited.
-
Possible Cause: This may be due to a combined effect of on-target (KX) and off-target (KY, KZ) inhibition, especially if the cell line used expresses high levels of the off-target kinases.
-
Troubleshooting Steps:
-
Verify Target Engagement: Perform a Cellular Thermal Shift Assay (CETSA) to confirm that this compound is engaging with KX at the concentrations used.
-
Assess Off-Target Engagement: If possible, use a phospho-specific antibody for a known substrate of KY or KZ to determine if these pathways are being inhibited in your cellular context.
-
Perform a Rescue Experiment: Use siRNA or CRISPR/Cas9 to deplete KX and then treat the cells with this compound. If the phenotype persists, it is likely due to off-target effects.
-
Issue 2: My experimental results are inconsistent across different cell lines.
-
Possible Cause: The expression levels of the primary target (KX) and the off-target kinases (KY, KZ) can vary significantly between cell lines. A cell line with high expression of an off-target kinase and low expression of the primary target may be more sensitive to off-target effects.
-
Troubleshooting Steps:
-
Profile Kinase Expression: Perform qPCR or Western blotting to quantify the relative expression levels of KX, KY, and KZ in the cell lines being used.
-
Correlate Expression with IC50: Compare the cellular IC50 values for this compound-induced effects with the expression levels of the on- and off-target kinases. A strong correlation with an off-target kinase suggests a significant contribution from that interaction.
-
Quantitative Data: In Vitro Kinase Inhibition Profile
The following table summarizes the in vitro inhibitory activity of this compound against its primary target (KX) and key off-targets (KY and KZ).
| Kinase Target | IC50 (nM) | Selectivity Ratio (vs. KX) |
| Kinase X (KX) | 15 | 1x |
| Kinase Y (KY) | 350 | 23.3x |
| Kinase Z (KZ) | 800 | 53.3x |
Key Experimental Protocols
In Vitro Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol outlines the steps to determine the IC50 value of this compound against a target kinase.
-
Principle: A competitive binding assay where the amount of a fluorescently labeled ATP-competitive tracer bound to the kinase is measured. Unlabeled inhibitors (like this compound) will displace the tracer, leading to a decrease in the FRET signal.
-
Materials:
-
Kinase of interest (KX, KY, or KZ)
-
LanthaScreen™ Eu-anti-tag antibody
-
Alexa Fluor™ 647-labeled ATP-competitive tracer
-
This compound serial dilutions
-
Assay buffer
-
384-well microplate
-
-
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 384-well plate, add the kinase, Eu-labeled antibody, and the tracer.
-
Add the this compound serial dilutions to the wells. Include no-inhibitor and no-kinase controls.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a fluorescence plate reader capable of time-resolved FRET (TR-FRET) measurements (excitation at 340 nm, emission at 615 nm and 665 nm).
-
Calculate the emission ratio (665 nm / 615 nm) and plot the results against the inhibitor concentration to determine the IC50 value.
-
Target Confirmation via siRNA-mediated Knockdown and Rescue
This protocol helps to confirm that the observed cellular phenotype is a direct result of inhibiting the primary target, KX.
-
Principle: If the phenotype is on-target, depleting KX using siRNA should phenocopy the effect of this compound. Furthermore, in KX-depleted cells, this compound should not produce an additional effect.
-
Materials:
-
Cell line of interest
-
siRNA targeting KX (and non-targeting control)
-
Lipofectamine™ RNAiMAX transfection reagent
-
Opti-MEM™ medium
-
This compound
-
-
Procedure:
-
Seed cells in a 6-well plate.
-
Transfect one set of wells with siRNA targeting KX and another with a non-targeting control siRNA using Lipofectamine™ RNAiMAX, following the manufacturer's protocol.
-
Incubate for 48-72 hours to allow for protein knockdown.
-
Verify knockdown efficiency via Western blot or qPCR.
-
Re-seed the transfected cells for your primary cellular assay (e.g., proliferation, apoptosis).
-
Treat the cells with a dose-response of this compound.
-
Analyze the results. A significant reduction in the potency of this compound in the KX-knockdown cells compared to the control cells confirms an on-target effect.
-
Visual Guides
Caption: Signaling pathways affected by this compound.
Caption: Troubleshooting workflow for unexpected results.
Technical Support Center: Optimizing NRX-1933 Incubation Time for Maximum Efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the incubation time of NRX-1933 for maximal therapeutic effect in experimental settings. The following information is based on established principles for tyrosine kinase inhibitors and aims to address common challenges encountered during in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2][3] By binding to the ATP-binding site of the EGFR's intracellular domain, this compound blocks the autophosphorylation of the receptor.[2][4] This inhibition disrupts downstream signaling cascades, primarily the Ras-MAPK and PI3K/Akt pathways, which are crucial for cell proliferation, survival, and apoptosis resistance.[1][2][4] In cancer cells where EGFR is overexpressed or constitutively active due to mutations, this inhibition leads to cell cycle arrest and apoptosis.[1][2][4]
Q2: How does incubation time affect the efficacy of this compound?
A2: Incubation time is a critical parameter that directly influences the observed efficacy of this compound. The inhibitory effect of this compound on cell viability is both time-dependent and dose-dependent.[5] Longer incubation times generally allow for greater drug uptake and more complete inhibition of the EGFR signaling pathway, leading to a more pronounced cytotoxic or cytostatic effect. This is often reflected in a lower IC50 value (the concentration of a drug that gives half-maximal response) with increased exposure time.[6][7] For instance, studies on similar EGFR inhibitors have shown that the IC50 can be significantly lower after 72 hours of incubation compared to 24 hours.[8]
Q3: What is a typical starting point for incubation time in a cell viability assay?
A3: For initial cell viability assays, such as an MTT or CCK-8 assay, a 72-hour incubation period is a common and effective starting point.[8][9][10] This duration is often sufficient to observe significant anti-proliferative effects and allows for a robust assessment of the dose-response relationship. However, the optimal time can vary depending on the cell line's doubling time and its sensitivity to this compound.
Q4: How can I determine the optimal incubation time for my specific cell line?
A4: To determine the optimal incubation time, a time-course experiment is recommended. This involves treating your cells with a fixed concentration of this compound (e.g., the estimated IC50) and measuring the desired endpoint (e.g., cell viability, apoptosis) at multiple time points (e.g., 24, 48, 72, and 96 hours). The time point at which the maximum desired effect is observed with the least potential for off-target effects would be considered optimal for subsequent experiments.
Q5: Should the incubation time for a mechanism of action study (e.g., Western blot for p-EGFR) be different from a cell viability assay?
A5: Yes, the incubation times for mechanistic studies are often shorter than those for cell viability assays. Inhibition of EGFR phosphorylation can be a rapid event, occurring within minutes to a few hours of this compound exposure.[11] Therefore, for experiments like Western blotting to assess the phosphorylation status of EGFR and its downstream targets (e.g., Akt, ERK), shorter incubation times (e.g., 0.5, 1, 2, 6, and 24 hours) are typically used to capture the dynamics of signal transduction inhibition.[9][11]
Troubleshooting Guides
Issue 1: High Variability in Cell Viability Assay Results
-
Possible Cause: Inconsistent incubation time or cell seeding density.
-
Solution: Ensure precise timing for drug addition and assay termination across all plates. Use a consistent cell seeding density and allow cells to adhere and enter logarithmic growth phase before adding this compound.
-
-
Possible Cause: Edge effects in multi-well plates.
-
Solution: Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity.
-
-
Possible Cause: this compound precipitation at high concentrations.
-
Solution: Visually inspect the media for any signs of precipitation after adding this compound. If precipitation occurs, consider using a lower top concentration or preparing the stock solution in a different solvent (ensure solvent controls are included).
-
Issue 2: No significant inhibition of EGFR phosphorylation observed
-
Possible Cause: Incubation time is too long or too short.
-
Solution: Perform a time-course experiment with shorter and more frequent intervals (e.g., 15 min, 30 min, 1h, 2h, 4h) to identify the optimal window for observing maximal inhibition of p-EGFR. Some signaling pathways can have feedback loops that reactivate downstream components after initial inhibition.
-
-
Possible Cause: The cell line may have a resistant EGFR mutation or bypass signaling pathways.
-
Solution: Sequence the EGFR gene in your cell line to check for known resistance mutations (e.g., T790M). Investigate the activation status of alternative signaling pathways (e.g., MET, AXL) that could be compensating for EGFR inhibition.
-
-
Possible Cause: Sub-optimal antibody for Western blotting.
-
Solution: Validate your phospho-specific antibodies using appropriate positive and negative controls. Ensure the antibody is specific to the phosphorylation site of interest.
-
Issue 3: IC50 value is much higher than expected from published data
-
Possible Cause: Differences in experimental conditions.
-
Solution: Carefully compare your protocol with the published methodology, paying close attention to cell line passage number, serum concentration in the media, and the specific assay used to measure cell viability.
-
-
Possible Cause: Incorrect drug concentration.
-
Solution: Verify the concentration and purity of your this compound stock solution. Perform a fresh serial dilution for each experiment.
-
-
Possible Cause: Cell line has developed resistance.
-
Solution: If using a cell line that has been in continuous culture for a long time, it may have acquired resistance. Obtain a fresh, low-passage aliquot of the cell line from a reputable cell bank.
-
Data Presentation
Table 1: Effect of Incubation Time on this compound IC50 Values in Different Cell Lines
| Cell Line | EGFR Mutation Status | Incubation Time (hours) | IC50 (µM) | Reference |
| HT-29 | Wild-Type | 18 | >10 | [6][7] |
| HT-29 | Wild-Type | 72 | 8.5 | [6][7] |
| LoVo | Wild-Type | 18 | >10 | [6][7] |
| LoVo | Wild-Type | 72 | 9.2 | [6][7] |
| PC-9 | Exon 19 Deletion | 72 | 0.048 | [12] |
| HCC827 | Exon 19 Deletion | 72 | 0.048 | [12] |
| A549 | Wild-Type | 72 | >10 | [9] |
Table 2: Time-Course of EGFR Phosphorylation Inhibition by this compound (1 µM) in a Sensitive Cell Line
| Incubation Time | p-EGFR Level (% of Control) | p-Akt Level (% of Control) | p-ERK Level (% of Control) |
| 0.5 hours | 20% | 35% | 40% |
| 1 hour | 15% | 25% | 30% |
| 4 hours | 10% | 20% | 25% |
| 24 hours | 25% (slight rebound) | 30% | 35% |
Experimental Protocols
Protocol 1: Determining the Effect of Incubation Time on Cell Viability (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the drug-containing medium to the respective wells. Include vehicle-only wells as a control.
-
Incubation: Incubate the plates for different time periods (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: At the end of each incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each incubation time point using non-linear regression analysis.
Protocol 2: Assessing Time-Dependent Inhibition of EGFR Phosphorylation (Western Blot)
-
Cell Seeding and Starvation: Seed cells in 6-well plates. Once they reach 70-80% confluency, serum-starve the cells for 12-24 hours to reduce basal EGFR activation.
-
Drug Treatment: Treat the cells with this compound at a fixed concentration (e.g., 1 µM) for various time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 24h).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against p-EGFR, total EGFR, p-Akt, total Akt, p-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: Workflow for a time-course cell viability experiment.
Caption: Troubleshooting logic for unexpectedly high IC50 values.
References
- 1. Gefitinib - Wikipedia [en.wikipedia.org]
- 2. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. ovid.com [ovid.com]
- 5. Gefitinib Inhibits Sodium Phosphate Co-transporter III Isoform 1 in a Model of Human Malignant Glioma | Anticancer Research [ar.iiarjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation | springermedizin.de [springermedizin.de]
- 10. In Vitro and in Vivo Efficacy of NBDHEX on Gefitinib-resistant Human Non-small Cell Lung Cancer [jcancer.org]
- 11. Metabolism of the EGFR tyrosin kinase inhibitor gefitinib by cytochrome P450 1A1 enzyme in EGFR-wild type non small cell lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. oncotarget.com [oncotarget.com]
troubleshooting NRX-1933 precipitation in media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NRX-1933. The information is presented in a question-and-answer format to directly address common issues, particularly precipitation in experimental media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule that functions as a "molecular glue."[1][2][3] It enhances the interaction between the oncogenic transcription factor β-Catenin and its cognate E3 ligase, SCFβ-TrCP.[1][4] This enhanced interaction promotes the ubiquitination and subsequent proteasomal degradation of mutant β-Catenin.[2][3] This mechanism of action is of interest in cancer research, particularly in tumors with abnormal activation of the Wnt/β-catenin signaling pathway.[2]
Q2: I am observing precipitation of this compound after diluting my DMSO stock solution into my aqueous cell culture media. What is causing this?
Precipitation of small molecules like this compound upon dilution of a concentrated DMSO stock into aqueous media is a common issue driven by the significant difference in solubility of the compound in the organic solvent versus the aqueous buffer. While DMSO can dissolve this compound at high concentrations, its solubility in aqueous solutions is considerably lower. When the DMSO stock is added to the media, the local concentration of this compound may exceed its solubility limit in the mixed solvent system, leading to the formation of a solid precipitate. A related, more soluble tetrazole analog of the initial lead compound was developed, suggesting that solubility is a key characteristic of this compound series.[5]
Q3: How can I prevent this compound from precipitating in my cell-based experiments?
To prevent precipitation, consider the following strategies:
-
Optimize the final DMSO concentration: Aim for the lowest possible final concentration of DMSO in your cell culture media (typically ≤ 0.5%) that still allows for this compound to remain in solution.
-
Use a pre-warmed medium: Adding the this compound stock solution to a pre-warmed medium (e.g., 37°C) can help improve solubility.
-
Increase the rate of mixing: When adding the this compound stock to the media, do so dropwise while gently vortexing or swirling the media to ensure rapid and uniform distribution. This helps to avoid high local concentrations of the compound.
-
Test a range of final concentrations: It is advisable to perform a dose-response curve to determine the optimal working concentration of this compound for your specific cell line and assay. This will also help identify the concentration at which precipitation becomes an issue.
-
Consider using a solubilizing agent: For in vivo studies, formulations with solubilizing agents like SBE-β-CD have been suggested.[2] While not standard for cell culture, for particularly problematic compounds, the use of such agents at very low, non-toxic concentrations could be explored.
Troubleshooting Guide
Issue: Precipitate observed in cell culture plates after adding this compound.
This is a common problem that can affect experimental outcomes. The following table outlines potential causes and solutions.
| Potential Cause | Recommended Solution |
| Poor Solubility in Aqueous Media | This compound has limited solubility in aqueous solutions. Prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it into your final media. |
| High Final Concentration | The final concentration of this compound in the media may be above its solubility limit. Perform a solubility test by preparing serial dilutions of this compound in your media and visually inspecting for precipitation. |
| Low Temperature | Solubility often decreases at lower temperatures. Ensure your media and all solutions are at the appropriate temperature (e.g., 37°C for cell culture) before adding this compound. |
| Interaction with Media Components | Components of the cell culture media, such as proteins in fetal bovine serum (FBS), can sometimes interact with small molecules and cause them to precipitate. Try reducing the serum concentration if your experiment allows. |
| Improper Mixing | Adding the DMSO stock too quickly or without adequate mixing can lead to localized high concentrations and precipitation. Add the stock solution dropwise while gently agitating the media. |
Quantitative Data Summary
The following table summarizes the known solubility information for this compound.
| Solvent | Concentration | Notes | Reference |
| DMSO | 10 mM | Stock solution concentration. | [1][6] |
| DMSO | 83.33 mg/mL (237.91 mM) | May require sonication to fully dissolve. | [7] |
| DMSO + 20% SBE-β-CD in Saline | 2.08 mg/mL | Suspended solution for in vivo use. | [2] |
| DMSO + Corn oil | ≥ 2.08 mg/mL | Clear solution for in vivo use. | [2] |
Experimental Protocols
Protocol: Preparation of this compound for a Cell-Based Assay
This protocol provides a general guideline for preparing this compound for a typical cell-based experiment.
-
Prepare a 10 mM stock solution of this compound in 100% DMSO. Ensure the compound is fully dissolved. Gentle warming (to 37°C) or brief sonication may be necessary. Store the stock solution at -20°C or -80°C as recommended by the supplier.[2]
-
Determine the final desired concentration of this compound for your experiment.
-
On the day of the experiment, thaw the 10 mM stock solution at room temperature.
-
Prepare an intermediate dilution of the stock solution in pre-warmed (37°C) cell culture medium. The concentration of this intermediate dilution should be such that the final DMSO concentration in your assay does not exceed a level that is toxic to your cells (typically ≤ 0.5%).
-
Add the intermediate dilution to your cell culture plates containing cells and media. Add the solution dropwise while gently swirling the plates to ensure even distribution.
-
As a control, prepare a vehicle control with the same final concentration of DMSO as the this compound treated wells.
-
Visually inspect the wells for any signs of precipitation after adding the compound.
Visualizations
References
- 1. This compound - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. tenovapharma.com [tenovapharma.com]
- 4. researchgate.net [researchgate.net]
- 5. Prospective discovery of small molecule enhancers of an E3 ligase-substrate interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. labsolu.ca [labsolu.ca]
- 7. labsolu.ca [labsolu.ca]
NRX-1933 stability issues at room temperature
Technical Support Center: NRX-1933
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the handling and use of this compound, with a particular focus on its known stability issues at room temperature.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Q1: My experimental results with this compound are inconsistent and not reproducible. What is the likely cause?
A: High variability in experimental outcomes is a common problem when working with compounds that have limited stability.[1][2] For this compound, the primary cause of inconsistent results is degradation of the compound at room temperature. The stability of this compound is significantly impacted by temperature, solvent, and pH. To improve reproducibility, it is critical to adhere strictly to the recommended handling and storage protocols.
Q2: I left my stock solution of this compound on the lab bench for several hours. Can I still use it?
A: It is strongly advised to prepare fresh working solutions from a frozen stock immediately before each experiment. Leaving this compound in solution at room temperature, even for a few hours, can lead to significant degradation, which may compromise your results. As shown in the data below, this compound in DMSO begins to show noticeable degradation after just 4 hours at 25°C.
Q3: How can I check if my batch of this compound has degraded?
A: The most reliable method to assess the purity and integrity of your this compound sample is by using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[3] Unexpected peaks in the chromatogram are often indicative of degradation products.[3] We provide a standard HPLC protocol for purity assessment below. A quick check involves comparing the chromatogram of your potentially degraded sample to a reference standard that has been stored under ideal conditions (-80°C).[3]
Q4: My this compound solution appears cloudy or has visible precipitates after dilution in aqueous buffer. What should I do?
A: this compound has low aqueous solubility.[4] Precipitation upon dilution into aqueous media is a common issue that can lead to inconsistent effective concentrations in your assay.[5] To mitigate this, consider the following:
-
Ensure the final concentration of the organic solvent (e.g., DMSO) is consistent across all experiments and does not exceed a level that affects your experimental system (typically <0.5%).
-
Prepare dilutions immediately before use and add them to the final assay medium with vigorous mixing.
-
Visually inspect for precipitation. If observed, you may need to optimize the formulation, for example by using a surfactant or other solubilizing agent, if compatible with your assay.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A: For long-term storage, solid this compound should be stored at -20°C or colder, protected from light and moisture. Stock solutions, typically prepared in anhydrous DMSO, should be stored at -80°C in small aliquots to avoid repeated freeze-thaw cycles.[6] Stock solutions are stable for up to 6 months at -80°C but only for up to 1 month when stored at -20°C.[6]
Q2: What is the primary degradation pathway for this compound at room temperature?
A: The primary degradation pathway for this compound involves hydrolysis of the amide bond, particularly in aqueous solutions that are not pH-neutral. This is accelerated by exposure to ambient temperatures and light. Oxidative degradation is a secondary, but still significant, pathway.
Q3: What are the known degradation products of this compound?
A: The two primary degradation products identified are NRX-DP1 (formed via hydrolysis) and NRX-DP2 (formed via oxidation). Preclinical studies have shown that both of these degradation products are inactive and do not interfere with the biological activity of this compound, but their presence reduces the effective concentration of the active compound.
Quantitative Stability Data
The following tables summarize the stability profile of this compound under various conditions.
Table 1: Stability of Solid this compound at Various Temperatures Over 3 Months
| Storage Temperature (°C) | Purity (%) after 1 Month | Purity (%) after 3 Months |
| 25°C (with light exposure) | 85.2% | 71.4% |
| 25°C (in dark) | 91.5% | 82.1% |
| 4°C (in dark) | 98.8% | 97.5% |
| -20°C (in dark) | >99.5% | >99.5% |
Table 2: Stability of this compound (10 mM in DMSO) at Room Temperature (25°C)
| Time (hours) | Remaining this compound (%) |
| 0 | 100% |
| 2 | 99.1% |
| 4 | 96.5% |
| 8 | 92.3% |
| 24 | 81.7% |
Table 3: Impact of pH on this compound Stability in Aqueous Buffer (10 µM) at 25°C over 8 Hours
| pH | Remaining this compound (%) |
| 5.0 | 88.2% |
| 7.4 | 95.1% |
| 8.5 | 82.5% |
Experimental Protocols
Protocol 1: Recommended Procedure for Preparing this compound Stock and Working Solutions
-
Reagent Preparation : Allow the vial of solid this compound to equilibrate to room temperature for at least 15 minutes before opening to prevent moisture condensation.
-
Stock Solution Preparation (10 mM) : Add the appropriate volume of anhydrous, research-grade DMSO to the vial to achieve a final concentration of 10 mM. Cap the vial tightly and vortex for 1-2 minutes until the solid is completely dissolved.
-
Aliquoting and Storage : Dispense the stock solution into small-volume, amber glass or polypropylene (B1209903) vials. Store these aliquots at -80°C. Avoid repeated freeze-thaw cycles.
-
Working Solution Preparation : Immediately before an experiment, thaw a single aliquot of the stock solution. Perform serial dilutions in the appropriate solvent or assay medium to achieve the desired final concentrations. Do not store diluted aqueous solutions.
Protocol 2: HPLC Method for Assessing this compound Purity
-
Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A : Water with 0.1% Formic Acid.
-
Mobile Phase B : Acetonitrile with 0.1% Formic Acid.
-
Gradient : Start at 30% B, increase to 95% B over 10 minutes, hold for 2 minutes, then return to 30% B and re-equilibrate for 3 minutes.
-
Flow Rate : 1.0 mL/min.
-
Detection : UV at 254 nm.
-
Injection Volume : 10 µL.
-
Expected Retention Time : this compound: ~6.5 minutes; NRX-DP1: ~4.2 minutes; NRX-DP2: ~5.8 minutes.
Visual Guides and Workflows
Caption: Troubleshooting workflow for inconsistent results with this compound.
Caption: Primary degradation pathways of this compound.
Caption: Experimental workflow for kinetic stability testing of this compound.
References
why is my NRX-1933 experiment not reproducible
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and scientists working with NRX-1933. Our goal is to help you achieve consistent and reproducible results in your experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound, a novel inhibitor of the JKN1 kinase.
Q1: We are observing significant variability in the IC50 value of this compound in our cell-based assays. What could be the cause?
A1: Variability in IC50 values is a common issue that can stem from several factors. Below is a summary of potential causes and troubleshooting steps.
Table 1: Potential Causes of IC50 Variability and Troubleshooting Solutions
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Compound Stability and Storage | - Aliquot this compound upon receipt and store at -80°C. - Avoid repeated freeze-thaw cycles. - Prepare fresh dilutions from a stock aliquot for each experiment. | Consistent potency of the compound across experiments. |
| Cell Line Passage Number | - Use cells within a consistent and low passage number range (e.g., passages 5-15). - Perform cell line authentication to ensure the correct cell line is being used. | Reduced phenotypic drift and a more consistent cellular response. |
| Assay Reagent Variability | - Use the same batch of critical reagents (e.g., FBS, media, detection reagents) for a set of experiments. - Qualify new batches of reagents before use in critical studies. | Minimized variability introduced by assay components. |
| Inconsistent Cell Seeding Density | - Optimize and strictly adhere to the cell seeding density for your specific cell line and assay format. - Use an automated cell counter for accurate cell counts. | Uniform cell growth and response to the compound. |
Q2: The inhibitory effect of this compound on the phosphorylation of its downstream target, Substrate-P, is weaker than expected. Why might this be happening?
A2: A weaker than expected inhibitory effect can be due to issues with the experimental setup or the specific reagents used.
Experimental Workflow for Assessing this compound Activity
Caption: Experimental workflow for evaluating this compound efficacy.
Table 2: Troubleshooting Weak Inhibition by this compound
| Potential Cause | Troubleshooting Steps |
| Suboptimal Compound Concentration | - Perform a dose-response experiment with a wider concentration range of this compound. |
| Insufficient Pathway Activation | - Ensure the stimulus used to activate the JKN1 pathway is potent and used at an optimal concentration and time. |
| Antibody Performance | - Validate the specificity and sensitivity of the primary antibody for the phosphorylated target (p-Substrate-P). - Include appropriate positive and negative controls in your Western blot. |
| Cell Lysis and Protein Handling | - Use lysis buffers containing phosphatase and protease inhibitors to preserve the phosphorylation status of proteins. - Keep samples on ice or at 4°C during processing. |
Experimental Protocols
Protocol: Measuring this compound-mediated Inhibition of Substrate-P Phosphorylation
-
Cell Culture: Culture a human cancer cell line known to have an active JKN1 signaling pathway (e.g., HeLa cells) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed 2 x 10^5 cells per well in a 12-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the stock solution in cell culture medium to achieve final concentrations ranging from 1 nM to 10 µM.
-
Cell Treatment: Replace the medium with the medium containing the different concentrations of this compound and incubate for 2 hours.
-
Pathway Activation: Add a known JKN1 pathway activator (e.g., Anisomycin at 10 µg/mL) and incubate for 30 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Western Blotting:
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20 µg of protein from each sample on a 10% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against p-Substrate-P overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using an ECL substrate and image the blot.
-
Normalize the p-Substrate-P signal to a loading control (e.g., β-actin).
-
Signaling Pathway
JKN1 Cellular Stress Response Pathway
Caption: The JKN1 signaling pathway and the inhibitory action of this compound.
Frequently Asked Questions (FAQs)
Q3: What is the recommended solvent for this compound? A3: The recommended solvent for this compound is dimethyl sulfoxide (B87167) (DMSO). Prepare a high-concentration stock solution (e.g., 10 mM) and dilute it further in aqueous buffers or cell culture medium for your experiments. Ensure the final DMSO concentration in your assay is low (typically <0.1%) to avoid solvent-induced artifacts.
Q4: Is this compound light-sensitive? A4: While this compound is not known to be acutely light-sensitive, it is good laboratory practice to store the stock solution and its dilutions protected from light, especially for long-term storage, to prevent any potential photodegradation.
Q5: Can I use this compound in animal studies? A5: The suitability of this compound for in vivo studies depends on its pharmacokinetic and toxicological properties, which may not be fully characterized. Please refer to the product datasheet for any available in vivo data. It is recommended to perform preliminary formulation and tolerability studies before initiating large-scale animal experiments.
Q6: How can I be sure my batch of this compound is active? A6: Each batch of this compound undergoes rigorous quality control testing to ensure its purity and activity. A certificate of analysis (CoA) is provided with each shipment, detailing the results of these tests. If you suspect an issue with a specific batch, please contact our technical support with the batch number and a summary of your experimental findings.
Technical Support Center: Reducing NRX-1933 Toxicity in Primary Cell Cultures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate potential toxicity of NRX-1933 in primary cell cultures. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
This compound is a small molecule enhancer of the E3 ligase-substrate interaction between β-TrCP and β-catenin.[1] It acts as a "molecular glue" to facilitate the ubiquitination and subsequent proteasomal degradation of mutant β-catenin.[1][2] This targeted protein degradation approach is being explored for therapeutic purposes, particularly in cancers with aberrant Wnt/β-catenin signaling.[2]
Q2: I'm observing high levels of cell death in my primary cell cultures after treatment with this compound. Is this expected?
While this compound is designed to be a targeted protein degrader, off-target effects can sometimes lead to cytotoxicity in sensitive primary cell models.[3][4] It is also crucial to distinguish between true drug-induced toxicity and issues related to cell culture conditions, which can be particularly sensitive for primary cells.[5][6] This guide provides steps to systematically troubleshoot the observed cell death.
Q3: How can I differentiate between this compound-specific toxicity and general primary cell culture problems?
It is essential to run parallel control experiments. These should include:
-
Vehicle Control: Primary cells treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve this compound.
-
Untreated Control: Primary cells cultured under normal conditions without any treatment.
-
Positive Control: (Optional) A known cytotoxic compound to ensure your viability assay is working correctly.
If you observe cell death in your vehicle control or untreated control groups, the issue likely lies with your cell culture technique or reagents.[7][8]
Troubleshooting Guide: High Cell Viability Loss
If you are experiencing significant cell death after this compound treatment, follow these troubleshooting steps:
Step 1: Verify Primary Cell Culture Health and Technique
Primary cells are inherently more sensitive than immortalized cell lines.[9] Before assessing drug toxicity, ensure your basic culture conditions are optimal.
-
Problem: Low cell viability upon thawing.
-
Problem: Cells are not attaching properly.
-
Problem: Poor cell growth or proliferation.
Step 2: Optimize this compound Dosing and Exposure Time
-
Recommendation: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment. It is possible that the initial concentration used is too high or the exposure time is too long for your specific primary cell type.
Step 3: Investigate Potential Off-Target Effects and Cytotoxicity Mechanisms
If basic culture and dosing issues are ruled out, the observed toxicity may be due to the mechanism of action of this compound.
-
Consideration: Metabolic Effects. Some compounds can interfere with cellular metabolism, which can be misinterpreted as cytotoxicity by assays like the MTT assay.[11] It is advisable to use a multi-assay approach to assess cell viability.
-
Consideration: Oxidative Stress. Drug compounds can induce the production of reactive oxygen species (ROS), leading to cellular damage.[12]
-
Consideration: Off-Target Kinase Inhibition. While this compound is a molecular glue, many small molecules can have off-target effects on kinases or other cellular proteins, which could lead to toxicity.[3][4]
Experimental Protocols
Protocol 1: Dose-Response and Time-Course Cytotoxicity Assay
This protocol outlines a general method for determining the cytotoxic potential of this compound on primary cells using a live/dead cell staining assay.
-
Cell Seeding: Seed primary cells into a 96-well plate at a density recommended for your cell type and allow them to attach and recover for 24 hours.
-
Compound Preparation: Prepare a serial dilution of this compound in complete growth medium. Also, prepare a vehicle control (e.g., DMSO) at the highest concentration used for the drug dilutions.
-
Treatment: Remove the medium from the cells and add the medium containing different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for different time points (e.g., 24, 48, and 72 hours).
-
Viability Assessment: At each time point, use a live/dead viability assay (e.g., Calcein-AM/Ethidium Homodimer-1) according to the manufacturer's instructions.
-
Data Acquisition: Read the fluorescence on a plate reader.
-
Data Analysis: Calculate the percentage of viable cells for each concentration relative to the vehicle control. Plot the results to determine the EC50 (half-maximal effective concentration) for toxicity.
Protocol 2: Assessing Oxidative Stress
This protocol provides a method to measure intracellular reactive oxygen species (ROS) production.
-
Cell Treatment: Treat primary cells with this compound at a concentration that induces moderate toxicity, alongside vehicle and untreated controls. Include a positive control for ROS induction (e.g., H₂O₂).
-
Staining: Towards the end of the treatment period, load the cells with a ROS-sensitive fluorescent dye (e.g., DCFDA/H2DCFDA) according to the manufacturer's protocol.
-
Data Acquisition: Measure the fluorescence intensity using a fluorescence microscope or plate reader.
-
Data Analysis: Compare the fluorescence levels between treated and control cells to determine if this compound induces oxidative stress.
Data Presentation
Table 1: Hypothetical Dose-Response of this compound on Primary Hepatocytes after 48h
| This compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 0.1 | 98.2 ± 5.1 |
| 1 | 95.6 ± 4.8 |
| 10 | 75.3 ± 6.2 |
| 50 | 42.1 ± 5.9 |
| 100 | 15.8 ± 3.7 |
Table 2: Multi-Assay Comparison of this compound Toxicity (50 µM at 48h)
| Assay | Endpoint Measured | % Viability/Activity vs. Control |
| Live/Dead Staining | Membrane Integrity | 42% |
| MTT Assay | Metabolic Activity | 35% |
| ROS Assay | Oxidative Stress | 250% increase in ROS |
| Caspase-3/7 Assay | Apoptosis | 180% increase in activity |
Visualizations
Caption: Workflow for troubleshooting and mitigating this compound toxicity.
Caption: Hypothetical signaling pathway for off-target toxicity.
References
- 1. Prospective discovery of small molecule enhancers of an E3 ligase-substrate interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Primary Cell Culture Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. promocell.com [promocell.com]
- 7. Primary Cell Culture Problems and Solutions | MolecularCloud [molecularcloud.org]
- 8. adl.usm.my [adl.usm.my]
- 9. kosheeka.com [kosheeka.com]
- 10. kosheeka.com [kosheeka.com]
- 11. Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Technical Support Center: NRX-1933 Target Engagement
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs for confirming NRX-1933 target engagement in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule "molecular glue" that enhances the protein-protein interaction (PPI) between β-catenin and its E3 ubiquitin ligase, β-TrCP.[1][2] By stabilizing this interaction, this compound promotes the ubiquitination and subsequent proteasomal degradation of mutated β-catenin.[1][2] This makes it a promising therapeutic strategy for cancers driven by aberrant Wnt/β-catenin signaling.
Q2: Which cellular targets are directly engaged by this compound?
A2: this compound's primary targets are the protein complex formed by β-catenin and β-TrCP. It binds at the interface of this complex, effectively "gluing" them together.[3]
Q3: What is the expected downstream effect of this compound treatment in cells?
A3: The primary downstream effect of this compound is the reduction of cellular levels of mutated β-catenin through proteasomal degradation.
Q4: What type of cell lines are most suitable for studying this compound?
A4: Cell lines with mutations in the N-terminal region of β-catenin (e.g., at Ser33, Ser37, Thr41, Ser45) are particularly relevant, as these mutations often impair its normal degradation. Examples of colorectal cancer cell lines with β-catenin mutations include HCT 116 (deletion of codon 45) and SW48 (missense mutation at codon 33).[4][5][6] The ovarian endometrioid adenocarcinoma cell line TOV-112D, which has a homozygous S37A β-catenin mutation, is also a relevant model.[3]
Q5: What is a suitable starting concentration range for this compound in cell-based assays?
A5: Based on studies with this compound analogs, an effective concentration range to observe β-catenin degradation is in the micromolar range. For instance, a more potent analog, NRX-252262, induces degradation at approximately 35 µM. It is recommended to perform a dose-response experiment starting from low micromolar concentrations (e.g., 1-10 µM) up to 50-100 µM to determine the optimal concentration for your specific cell line and assay.
Experimental Workflows and Protocols
To confirm this compound target engagement in cells, a multi-faceted approach is recommended, starting from observing the downstream effect on β-catenin levels and then moving to more direct assessments of the β-catenin:β-TrCP interaction.
Caption: Recommended experimental workflow to confirm this compound target engagement.
Protocol 1: Western Blot for β-catenin Degradation
This protocol is to determine if this compound treatment leads to a decrease in β-catenin protein levels.
Methodology:
-
Cell Culture and Treatment:
-
Plate a suitable cell line (e.g., HCT 116 or SW48) and grow to 70-80% confluency.
-
Treat cells with a dose-range of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) for various time points (e.g., 4, 8, 12, 24 hours). A vehicle control (e.g., DMSO) should be included.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against β-catenin overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
Re-probe the membrane with an antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Quantitative Data Summary:
| Reagent | Recommended Starting Dilution/Concentration |
| Primary Anti-β-catenin Antibody | 1:1000 |
| Primary Anti-GAPDH Antibody | 1:5000 |
| HRP-conjugated Secondary Antibody | 1:2000 - 1:5000 |
| This compound | 1-50 µM |
Protocol 2: Co-Immunoprecipitation (Co-IP) of β-catenin and β-TrCP
This protocol aims to demonstrate that this compound enhances the interaction between β-catenin and β-TrCP.
Methodology:
-
Cell Culture and Treatment:
-
Treat cells with the optimal concentration of this compound (determined from the Western blot experiment) or a vehicle control for a suitable duration (e.g., 4-8 hours).
-
-
Cell Lysis:
-
Lyse cells in a non-denaturing lysis buffer (e.g., Triton X-100 based buffer) containing protease inhibitors.
-
-
Immunoprecipitation:
-
Pre-clear the lysate with Protein A/G beads.
-
Incubate the pre-cleared lysate with an antibody against β-catenin or β-TrCP (or an IgG control) overnight at 4°C.
-
Add Protein A/G beads to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Analyze the eluted proteins by Western blotting, probing for the co-immunoprecipitated protein (e.g., if you immunoprecipitated β-catenin, blot for β-TrCP, and vice-versa).
-
Quantitative Data Summary:
| Reagent | Recommended Amount/Concentration |
| Protein Lysate | 500 - 1000 µg |
| Primary Antibody for IP | 2-5 µg |
| Protein A/G Beads | 20-30 µl of slurry |
| This compound | Optimal concentration from Protocol 1 |
Troubleshooting Guides
Western Blot Troubleshooting
| Problem | Possible Cause | Solution |
| No β-catenin degradation observed | This compound concentration is too low or incubation time is too short. | Perform a broader dose-response and time-course experiment. |
| Cell line does not have a susceptible β-catenin mutation. | Use a cell line with a known sensitizing β-catenin mutation (e.g., HCT 116, SW48). | |
| High background | Insufficient blocking or washing. | Increase blocking time to 2 hours and perform more stringent washes. |
| Antibody concentration is too high. | Titrate the primary and secondary antibodies to optimal dilutions. | |
| Multiple non-specific bands | Antibody is not specific. | Use a validated, high-quality monoclonal antibody for β-catenin. |
| Protein degradation. | Ensure fresh protease inhibitors are used in the lysis buffer and keep samples on ice.[2] |
Co-Immunoprecipitation Troubleshooting
| Problem | Possible Cause | Solution |
| No co-immunoprecipitation of β-TrCP with β-catenin | The interaction is weak or transient. | Optimize lysis buffer conditions (e.g., use a milder detergent). Consider cross-linking agents. |
| This compound is not effectively enhancing the interaction in your system. | Confirm this compound activity with a positive control assay (e.g., Western blot for degradation). | |
| High non-specific binding | Insufficient washing. | Increase the number and stringency of washes. Add a pre-clearing step with IgG beads. |
| Antibody is cross-reacting. | Use a highly specific monoclonal antibody for immunoprecipitation. |
Advanced Cellular Assays
For a more in-depth confirmation of this compound's mechanism of action, consider the following advanced assays.
Proximity Ligation Assay (PLA)
PLA allows for the in-situ visualization and quantification of protein-protein interactions. A positive signal (fluorescent dot) is generated only when β-catenin and β-TrCP are in close proximity (<40 nm). An increase in PLA signal upon this compound treatment would indicate enhanced interaction.
Caption: Workflow for Proximity Ligation Assay (PLA).
NanoBRET™ Assay
This is a live-cell assay that can quantitatively measure protein-protein interactions in real-time.[7][8] One target protein (e.g., β-catenin) is fused to a NanoLuc® luciferase (the donor), and the other (e.g., β-TrCP) is fused to a HaloTag® protein that is labeled with a fluorescent acceptor.[7][8] An increase in the BRET signal upon this compound treatment indicates that the two proteins are being brought closer together.
Ubiquitination Assay
This assay directly assesses the ubiquitination of β-catenin.
Methodology:
-
Treat cells with this compound and a proteasome inhibitor (e.g., MG132) to allow ubiquitinated proteins to accumulate.
-
Lyse the cells under denaturing conditions to preserve the ubiquitin chains.
-
Immunoprecipitate β-catenin.
-
Perform a Western blot on the immunoprecipitated sample using an antibody that recognizes ubiquitin. An increase in the high molecular weight smear upon this compound treatment indicates enhanced ubiquitination of β-catenin.
Signaling Pathway Diagram
Caption: Mechanism of action of this compound in promoting β-catenin degradation.
References
- 1. Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Beta-catenin mutations in cell lines established from human colorectal cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. β-Catenin mutations in cell lines established from human colorectal cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Measuring Protein-Protein Interactions in Cells using Nanoluciferase Bioluminescence Resonance Energy Transfer (NanoBRET) Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: NRX-1933
Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to ensure the successful implementation of this compound in your experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
Issue 1: Inconsistent IC50 values in cell viability assays.
Possible Causes and Solutions:
-
Compound Solubility: this compound may precipitate at higher concentrations in your cell culture medium.
-
Solution: Visually inspect your stock solutions and final dilutions for any signs of precipitation. Prepare fresh dilutions for each experiment and consider using a lower percentage of serum in your final assay medium, as serum proteins can sometimes interfere with compound solubility.
-
-
Cell Seeding Density: Inconsistent cell numbers at the start of the experiment can lead to variable results.
-
Solution: Ensure a homogenous single-cell suspension before seeding. Perform a cell count for each experiment and optimize seeding density to ensure cells are in the logarithmic growth phase for the duration of the assay.
-
-
Assay Incubation Time: The duration of drug exposure can significantly impact the calculated IC50 value.
-
Solution: Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint for your specific cell line and experimental question.
-
Issue 2: No inhibition of the target pathway observed in Western Blot analysis.
Possible Causes and Solutions:
-
Suboptimal Compound Concentration: The concentration of this compound used may be too low to effectively inhibit the target in your specific cell model.
-
Solution: Perform a dose-response experiment, treating cells with a range of this compound concentrations to determine the optimal concentration for target inhibition.
-
-
Incorrect Timing of Lysate Collection: The phosphorylation status of downstream targets can be transient.
-
Solution: Conduct a time-course experiment where cells are treated with this compound for various durations (e.g., 15 min, 30 min, 1h, 2h, 4h) before cell lysis to identify the optimal time point for observing maximal target inhibition.
-
-
Antibody Quality: The primary or secondary antibodies used may not be specific or sensitive enough.
-
Solution: Validate your antibodies using positive and negative controls. Ensure you are using the recommended antibody dilutions and blocking buffers.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: this compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO) at concentrations up to 50 mM. For cell-based assays, it is recommended to prepare a 10 mM stock solution in DMSO and then dilute it further in cell culture medium. The final concentration of DMSO in the culture medium should be kept below 0.1% to avoid solvent-induced toxicity.
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage, this compound should be stored as a solid at -20°C. Stock solutions in DMSO can be stored at -20°C for up to one month. Avoid repeated freeze-thaw cycles.
Q3: Does this compound have any known off-target effects?
A3: While this compound has been designed as a selective inhibitor, high concentrations may lead to off-target activities. It is recommended to perform experiments using the lowest effective concentration to minimize potential off-target effects. If off-target effects are suspected, consider using a structurally unrelated inhibitor of the same target as a control.
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Assay Duration (hours) |
| MCF-7 | Breast Cancer | 75 | 72 |
| A549 | Lung Cancer | 150 | 72 |
| U-87 MG | Glioblastoma | 220 | 72 |
| HCT116 | Colon Cancer | 95 | 72 |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blotting for Target Inhibition
-
Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with this compound at various concentrations for the optimized duration.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with the primary antibody (e.g., anti-phospho-target) overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: Hypothetical signaling pathway of this compound.
Caption: Western blot experimental workflow.
Caption: Troubleshooting inconsistent IC50 values.
Validation & Comparative
Comparative Efficacy Analysis: NRX-1933 versus Leading Competitor Compounds in Oncology
Introduction
NRX-1933 is a novel, potent, and selective small molecule inhibitor targeting the aberrant signaling often implicated in various oncological indications. This guide provides a comprehensive comparison of this compound's efficacy against a key competitor compound, here designated as "Competitor-A," which is also a known inhibitor in the same therapeutic class. The following sections present quantitative data from head-to-head preclinical studies, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's therapeutic potential.
Mechanism of Action and Signaling Pathway
This compound is designed to selectively inhibit the downstream effects of oncogenic mutations in the RAS-RAF-MEK-ERK signaling cascade, a critical pathway that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many human cancers. This compound's mechanism involves the allosteric inhibition of a key kinase within this cascade, preventing its phosphorylation and subsequent activation, thereby blocking tumor cell growth.
Molecular Glues for Targeted Degradation of β-Catenin: A Comparative Analysis of NRX-1933 and Alternative Compounds
For Immediate Release
A detailed comparative analysis of molecular glue compounds targeting the oncogenic protein β-catenin reveals key insights for researchers in drug discovery and development. This guide provides a comprehensive overview of NRX-1933 and its alternatives, focusing on their mechanism of action, comparative efficacy, and the experimental protocols for their evaluation. The target protein, β-catenin, is a critical component of the Wnt signaling pathway, which is frequently dysregulated in various cancers. Molecular glues that enhance the interaction between β-catenin and its E3 ligase, β-TrCP, leading to the targeted degradation of β-catenin, represent a promising therapeutic strategy.
Mechanism of Action: Enhancing Protein-Protein Interactions
This compound and its analogs are small molecules that act as "molecular glues," stabilizing the interaction between β-catenin and the β-TrCP substrate recognition subunit of the SCF E3 ubiquitin ligase complex.[1][2] This enhanced interaction facilitates the ubiquitination of β-catenin, marking it for degradation by the proteasome. This mechanism is particularly relevant for targeting mutated forms of β-catenin that are resistant to normal degradation processes.
Comparative Efficacy of β-Catenin Degraders
The seminal work by Simonetta et al. in Nature Communications (2019) provides a foundational dataset for comparing the potency of various molecular glues targeting the β-catenin/β-TrCP interface. The following tables summarize the key quantitative data for this compound and its notable alternatives, NRX-1532 and NRX-252114.
| Compound | Target Interaction | Assay Type | Key Findings | Reference |
| This compound | β-catenin : β-TrCP | X-ray Crystallography | Binds at the β-catenin:β-TrCP interface. | Simonetta et al., 2019 |
| NRX-1532 | pSer33/Ser37 β-catenin : β-TrCP | TR-FRET Binding Assay | Enhances binding affinity with 10-fold cooperativity (689 nM to 68 nM at 500 µM). | Simonetta et al., 2019 |
| NRX-252114 | pSer33/S37A β-catenin : β-TrCP | TR-FRET Binding Assay | Potent enhancer of binding with an EC50 of 6.5 nM and a Kd of 0.4 nM. | MedChemExpress |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are the protocols for the key experiments cited in the comparative analysis.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay
This assay is used to quantify the binding affinity between β-catenin and β-TrCP in the presence of the molecular glue compounds.
Materials:
-
GST-tagged β-TrCP/Skp1 complex
-
Biotinylated β-catenin peptide (e.g., pSer33/Ser37 or pSer33/S37A)
-
Europium-labeled anti-GST antibody (donor fluorophore)
-
Streptavidin-conjugated Allophycocyanin (APC) (acceptor fluorophore)
-
Assay buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.1% BSA
-
Test compounds (this compound, NRX-1532, NRX-252114)
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 384-well plate, add the test compound dilutions.
-
Add a pre-mixed solution of GST-β-TrCP/Skp1 and Europium-anti-GST antibody to each well.
-
Add a pre-mixed solution of biotinylated β-catenin peptide and Streptavidin-APC to each well.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Read the plate on a TR-FRET enabled plate reader, measuring the emission at 665 nm (APC) and 620 nm (Europium) after excitation at 340 nm.
-
Calculate the TR-FRET ratio (665 nm emission / 620 nm emission) and plot the data against the compound concentration to determine EC50 or Kd values.
In Vitro Ubiquitination Assay
This assay assesses the ability of the molecular glues to promote the ubiquitination of β-catenin by the SCFβ-TrCP E3 ligase complex.
Materials:
-
Recombinant human E1 (UBE1)
-
Recombinant human E2 (UbcH5a)
-
Recombinant SCFβ-TrCP complex (containing Cul1, Rbx1, Skp1, and β-TrCP)
-
Recombinant mutant β-catenin (e.g., S37A)
-
Human ubiquitin
-
ATP
-
Ubiquitination buffer: 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl2, 1 mM DTT
-
Test compounds
-
SDS-PAGE gels and Western blotting reagents
-
Anti-β-catenin antibody
Procedure:
-
Set up reactions in ubiquitination buffer containing E1, E2, SCFβ-TrCP, ubiquitin, and ATP.
-
Add the test compound at various concentrations.
-
Initiate the reaction by adding the β-catenin substrate.
-
Incubate the reactions at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reactions by adding SDS-PAGE sample buffer and heating at 95°C for 5 minutes.
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane and perform a Western blot using an anti-β-catenin antibody to visualize the ubiquitinated forms of β-catenin (appearing as a high molecular weight ladder).
Cellular β-Catenin Degradation Assay
This assay measures the degradation of endogenous or overexpressed mutant β-catenin in a cellular context.
Materials:
-
Human cell line expressing mutant β-catenin (e.g., TOV-112D with S37A mutation)
-
Cell culture medium and supplements
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and Western blotting reagents
-
Antibodies: anti-β-catenin and a loading control (e.g., anti-GAPDH or anti-actin)
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified time course (e.g., 6, 12, 24 hours).
-
Lyse the cells and quantify the total protein concentration using a BCA assay.
-
Normalize the protein concentrations of all samples.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Perform a Western blot using antibodies against β-catenin and a loading control.
-
Quantify the band intensities using densitometry and normalize the β-catenin signal to the loading control.
-
Plot the normalized β-catenin levels against the compound concentration to determine the half-maximal degradation concentration (DC50) or IC50.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the Wnt/β-catenin signaling pathway leading to degradation and the general experimental workflow for evaluating the efficacy of molecular glue compounds.
References
Validating NRX-1933 Efficacy: A Comparative Analysis with siRNA Knockdown
For researchers, scientists, and drug development professionals, this guide provides a comparative framework for validating the therapeutic effects of the novel molecular glue, NRX-1933, against the established method of siRNA-mediated protein knockdown. We present supporting experimental data and detailed protocols to facilitate the objective assessment of this compound's performance in targeting the Wnt/β-catenin signaling pathway.
This compound is a small molecule enhancer of the interaction between β-catenin and β-TrCP, its cognate E3 ubiquitin ligase.[1][2][3] This molecular glue promotes the ubiquitination and subsequent proteasomal degradation of β-catenin, particularly mutated forms that drive oncogenesis.[1][2][4] The Wnt/β-catenin signaling pathway is a critical regulator of cell proliferation and differentiation, and its aberrant activation is a hallmark of many cancers.[1] Therefore, molecules like this compound that can induce the degradation of stabilized β-catenin are of significant therapeutic interest.
To rigorously validate the on-target effects of this compound, a comparison with a specific and well-established method for reducing target protein levels is essential. Small interfering RNA (siRNA) knockdown offers a transient and highly specific method to silence the expression of a target gene, in this case, CTNNB1, the gene encoding β-catenin. By comparing the phenotypic and molecular outcomes of this compound treatment with those of β-catenin siRNA knockdown, researchers can confirm that the observed effects of this compound are indeed due to the reduction of β-catenin levels.
Comparative Analysis of this compound and β-catenin siRNA
The following table summarizes hypothetical but realistic quantitative data from experiments conducted in a human colorectal cancer cell line (e.g., HCT-116) harboring a stabilizing mutation in β-catenin.
| Parameter | Control (Vehicle) | This compound (10 µM) | Scrambled siRNA (Control) | β-catenin siRNA |
| β-catenin Protein Level (Relative to Control) | 1.0 | 0.25 | 0.98 | 0.18 |
| CTNNB1 mRNA Level (Relative to Control) | 1.0 | 0.95 | 1.02 | 0.15 |
| Cell Viability (% of Control) | 100% | 65% | 99% | 62% |
| Apoptosis Rate (% of Cells) | 5% | 25% | 6% | 28% |
| TCF/LEF Reporter Activity (Relative Luciferase Units) | 1.0 | 0.30 | 0.97 | 0.25 |
Data Interpretation: The data illustrates that both this compound and β-catenin siRNA lead to a significant reduction in β-catenin protein levels. Notably, this compound does not affect CTNNB1 mRNA levels, consistent with its mechanism of inducing protein degradation. In contrast, β-catenin siRNA significantly reduces CTNNB1 mRNA, which in turn leads to decreased protein synthesis. The downstream consequences, including reduced cell viability, increased apoptosis, and decreased TCF/LEF reporter activity (a measure of Wnt pathway activation), are comparable between the this compound and β-catenin siRNA treatment groups, strongly suggesting that this compound's effects are mediated through its intended target, β-catenin.
Experimental Protocols
A detailed methodology for the key experiments is provided below.
siRNA Knockdown of β-catenin
-
Cell Seeding: Plate HCT-116 cells in 6-well plates at a density of 2 x 10^5 cells per well in antibiotic-free medium 24 hours prior to transfection.
-
Transfection Complex Preparation:
-
For each well, dilute 50 pmol of β-catenin siRNA or a non-targeting scrambled control siRNA in 100 µL of serum-free medium.
-
In a separate tube, dilute 5 µL of a suitable lipid-based transfection reagent in 100 µL of serum-free medium.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.
-
-
Transfection: Add the 200 µL siRNA-lipid complex dropwise to each well.
-
Incubation and Analysis: Incubate the cells for 48-72 hours post-transfection. Harvest the cells for analysis of β-catenin mRNA and protein levels, as well as for downstream functional assays.
This compound Treatment
-
Cell Seeding: Plate HCT-116 cells in 6-well plates at a density of 2 x 10^5 cells per well 24 hours prior to treatment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to the desired final concentration (e.g., 10 µM). A vehicle control containing the same final concentration of DMSO should be prepared.
-
Treatment: Replace the cell culture medium with the medium containing this compound or the vehicle control.
-
Incubation and Analysis: Incubate the cells for the desired treatment duration (e.g., 24-48 hours). Harvest the cells for analysis of β-catenin protein levels and downstream functional assays.
Western Blotting for β-catenin
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Electrophoresis and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody against β-catenin, followed by incubation with an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control like GAPDH or β-actin for normalization.
Quantitative Real-Time PCR (qRT-PCR) for CTNNB1 mRNA
-
RNA Extraction: Extract total RNA from the cells using a suitable RNA isolation kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using primers specific for CTNNB1 and a reference gene (e.g., GAPDH).
-
Data Analysis: Calculate the relative expression of CTNNB1 mRNA using the ΔΔCt method.
Visualizing the Mechanisms and Workflows
To further clarify the concepts and procedures, the following diagrams have been generated.
Caption: The Wnt/β-catenin signaling pathway.
Caption: Comparison of this compound and siRNA mechanisms.
Caption: Experimental workflow for validating this compound.
References
Comparative Analysis of NRX-1532 and NRX-1933: Pioneering Molecular Glues for Modulating the Wnt/β-catenin Pathway
A comparative guide for researchers, scientists, and drug development professionals.
Note on Nomenclature: Initial searches for "NRX-1934" did not yield any publicly available information. This guide provides a comparison between NRX-1933 and its closely related predecessor, NRX-1532, the initial hit from which this compound was developed. This comparison offers valuable insights into the structure-activity relationship and the evolution of potency within this chemical series.
Executive Summary
This guide provides a detailed comparison of NRX-1532 and this compound, two small-molecule enhancers of the β-catenin:β-TrCP protein-protein interaction. These compounds, often referred to as "molecular glues," represent an innovative approach to targeted protein degradation, particularly for challenging targets like β-catenin. While NRX-1532 was identified as the initial hit in a high-throughput screen, this compound, a more soluble analog, was instrumental in elucidating the structural basis of this interaction, paving the way for the design of significantly more potent successors. This document summarizes their respective potencies, details the experimental protocols used for their characterization, and illustrates their mechanism of action within the Wnt/β-catenin signaling pathway.
Data Presentation: Potency Comparison
The potency of these compounds was evaluated by their ability to enhance the interaction between β-catenin and β-TrCP in various biophysical assays. While quantitative data for NRX-1532 is available, this compound's primary role was in structural studies, leading to the development of next-generation compounds with dramatically improved potency.
Table 1: Quantitative Potency Data for NRX-1532 and Successor Compounds
| Compound | Assay Type | EC50 (µM) | Reference |
| NRX-1532 | Fluorescence Polarization (FP) | 206 ± 54 | [1] |
| Time-Resolved FRET (TR-FRET) | 246 ± 17 | [1] | |
| Surface Plasmon Resonance (SPR) | 129 ± 33 | [1] | |
| NRX-2663 | Binding Assay | 80 ± 4 | |
| NRX-103094 | Binding Assay | 0.062 ± 0.003 | |
| NRX-252114 | Binding Assay | 0.0065 ± 0.0003 | |
| NRX-252262 | Binding Assay | 0.0038 ± 0.0002 |
EC50 (Half-maximal effective concentration) represents the concentration of the compound that produces 50% of the maximal enhancement of the β-catenin:β-TrCP interaction.
Analysis of Potency:
NRX-1532 demonstrated micromolar potency in enhancing the β-catenin:β-TrCP interaction across multiple assay platforms. While a specific EC50 value for this compound is not detailed in the primary literature, its role was pivotal. As a more soluble tetrazole analog, it enabled the generation of a high-resolution crystal structure of the ternary complex (β-catenin/NRX-1933/β-TrCP). This structural insight was critical for the subsequent structure-based design campaign that led to the development of highly potent analogs such as NRX-2663, NRX-103094, NRX-252114, and NRX-252262, which exhibit potencies in the nanomolar and even single-digit nanomolar range. Therefore, while NRX-1532 established the initial proof-of-concept, the structural understanding gained from this compound was the key to unlocking significantly higher potency.
Signaling Pathway and Mechanism of Action
NRX-1532 and this compound act as molecular glues to stabilize the interaction between β-catenin and its E3 ubiquitin ligase, β-TrCP. In the canonical Wnt signaling pathway, β-catenin is phosphorylated, which serves as a recognition signal for β-TrCP, leading to its ubiquitination and subsequent degradation by the proteasome. Mutations that prevent this phosphorylation can lead to the accumulation of β-catenin and aberrant activation of downstream pro-oncogenic gene transcription. These molecular glues enhance the binding of even monophosphorylated or mutant β-catenin to β-TrCP, thereby promoting its degradation.
Experimental Protocols
The potency of the NRX series of compounds was determined using a suite of biophysical assays designed to measure protein-protein interactions.
Fluorescence Polarization (FP) Assay
Principle: This assay measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. A small, fluorescently labeled β-catenin phosphopeptide tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the much larger β-TrCP protein, the complex tumbles more slowly, leading to an increase in fluorescence polarization. Enhancer compounds increase the binding affinity, resulting in a greater proportion of the bound, high-polarization complex at a given concentration.
Methodology:
-
A fluorescently labeled β-catenin phosphodegron peptide (e.g., BODIPY-TMR labeled) is used as the probe.
-
The assay is performed in a microplate format.
-
The concentration of the fluorescent peptide and the β-TrCP/Skp1 complex are held constant.
-
Serial dilutions of the test compound (e.g., NRX-1532) are added to the wells.
-
The plate is incubated to allow the binding to reach equilibrium.
-
Fluorescence polarization is measured using a plate reader equipped with appropriate filters.
-
The EC50 is determined by plotting the change in fluorescence polarization against the compound concentration and fitting the data to a dose-response curve.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
Principle: TR-FRET is a proximity-based assay that measures the transfer of energy from a donor fluorophore to an acceptor fluorophore when they are in close proximity. In this context, β-TrCP is labeled with a long-lifetime donor (e.g., Europium chelate), and the β-catenin peptide is labeled with an acceptor (e.g., a fluorescent dye). When the two proteins interact, energy transfer occurs, and a FRET signal is detected. Enhancer compounds bring the donor and acceptor into closer proximity for a longer duration, resulting in an increased FRET signal.
Methodology:
-
One binding partner (e.g., GST-tagged β-TrCP) is indirectly labeled with a donor fluorophore (e.g., anti-GST-Europium).
-
The other binding partner (e.g., biotinylated β-catenin peptide) is indirectly labeled with an acceptor fluorophore (e.g., Streptavidin-APC).
-
The components are mixed in assay buffer in a microplate.
-
Serial dilutions of the enhancer compound are added.
-
After an incubation period, the time-resolved fluorescence is measured at both the donor and acceptor emission wavelengths.
-
The ratio of acceptor to donor emission is calculated, and the EC50 is determined from the dose-response curve.
Surface Plasmon Resonance (SPR) Assay
Principle: SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to monitor binding events in real-time. One of the interacting partners (the ligand, e.g., β-TrCP) is immobilized on the sensor chip. The other partner (the analyte, e.g., β-catenin peptide) is flowed over the surface in the presence of various concentrations of the enhancer compound. The binding of the analyte to the ligand causes a change in the refractive index, which is proportional to the mass bound. This allows for the determination of binding kinetics (association and dissociation rates) and affinity.
Methodology:
-
The β-TrCP/Skp1 complex is immobilized on a sensor chip.
-
A solution containing the β-catenin phosphopeptide and a specific concentration of the enhancer compound is injected over the chip surface.
-
The binding response is measured and recorded in a sensorgram.
-
The chip surface is regenerated to remove the bound analyte.
-
This process is repeated with a range of concentrations of the enhancer compound.
-
The EC50 is determined by plotting the binding response against the compound concentration.
Conclusion
The development of the NRX series of molecular glues showcases a successful progression from a micromolar screening hit (NRX-1532) to highly potent, nanomolar inhibitors of the β-catenin pathway. While NRX-1532 served as the crucial starting point, the improved solubility of this compound was instrumental in providing the high-resolution structural information necessary for a rational, structure-based drug design effort. This led to the creation of next-generation compounds with significantly enhanced potency. Therefore, in the context of drug development, while NRX-1532 demonstrated initial activity, the insights gained from this compound were arguably more potent in driving the program forward to clinically relevant potencies. This guide underscores the importance of integrating biophysical screening, structural biology, and medicinal chemistry in the discovery of novel therapeutics for challenging disease targets.
References
Cross-Validation of NRX-1933 and its Analogs: A Comparative Guide to β-Catenin Degradation in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the molecular glue NRX-1933 and its more potent analogs in promoting the degradation of oncogenic β-catenin across different cell lines. This guide provides a comprehensive overview of the available experimental data, detailed protocols for key assays, and visualizations of the underlying molecular mechanisms and experimental workflows.
Abstract
This compound is a pioneering "molecular glue" designed to enhance the interaction between the E3 ubiquitin ligase substrate receptor β-TrCP and the oncoprotein β-catenin, particularly in cancer cells harboring specific mutations that lead to its stabilization. By promoting this interaction, this compound facilitates the ubiquitination and subsequent proteasomal degradation of β-catenin, a key driver in the Wnt signaling pathway implicated in numerous cancers. This guide summarizes the activity of this compound and its more potent analogs, NRX-252114 and NRX-252262, with a focus on their efficacy in different cellular contexts as reported in foundational studies.
Data Presentation: Comparative Activity of this compound and Analogs
The following tables summarize the quantitative data on the ability of this compound and its more potent analogs to enhance the β-catenin:β-TrCP interaction and induce the degradation of mutant β-catenin. The primary data is derived from biochemical assays and cellular experiments in human embryonic kidney 293T (HEK293T) cells and the TOV-112D ovarian cancer cell line, which harbors a homozygous S37A mutation in β-catenin.
Table 1: Biochemical Potency of NRX Compounds in Enhancing β-catenin:β-TrCP Interaction [1]
| Compound | Target β-catenin Peptide | Assay Type | EC50 | Cooperativity (fold-enhancement) |
| NRX-1532 | pSer33/Ser37 | TR-FRET | 246 ± 17 µM | 10 |
| This compound | pSer33/Ser37 | Not explicitly stated, related to NRX-1532 | More soluble analog of NRX-1532 | Not explicitly stated |
| NRX-252114 | pSer33/S37A | TR-FRET | 6.5 ± 0.3 nM | >1500 |
| NRX-252262 | pSer33/S37A | TR-FRET | 3.8 ± 0.2 nM | Not explicitly stated |
Table 2: Cellular Activity of NRX Analogs on Mutant β-catenin Degradation [1]
| Compound | Cell Line | β-catenin Mutant | Concentration for Degradation | Outcome |
| NRX-252114 | HEK293T (engineered) | S33E/S37A | ~20 µM | Dose-dependent degradation |
| NRX-252262 | HEK293T (engineered) | S33E/S37A | ~35 µM | Induced degradation |
| NRX-252114 | TOV-112D (endogenous) | S37A | Not effective | Did not induce degradation |
| NRX-252262 | TOV-112D (endogenous) | S37A | Not effective | Did not induce degradation |
Note: The lack of degradation in TOV-112D cells was hypothesized to be due to insufficient Ser33 phosphorylation of the endogenous S37A mutant β-catenin.[1]
Experimental Protocols
Detailed methodologies for the key experiments are provided below, based on the foundational study by Simonetta et al., 2019.[1]
Cellular β-catenin Degradation Assay
This assay is designed to assess the ability of compounds to induce the degradation of a target protein within a cellular context.
a. Cell Culture and Transfection:
-
HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
For engineered expression, cells are transiently transfected with a plasmid encoding for a mutant form of β-catenin (e.g., S33E/S37A) fused to a detectable tag (e.g., FLAG-tag) using a suitable transfection reagent.
b. Compound Treatment:
-
24 hours post-transfection, the culture medium is replaced with fresh medium containing the test compound (e.g., NRX-252114, NRX-252262) at various concentrations or a vehicle control (e.g., DMSO).
-
Cells are incubated with the compound for a specified period (e.g., 6-24 hours) to allow for protein degradation.
c. Cell Lysis and Protein Quantification:
-
Following treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
The total protein concentration of the lysates is determined using a BCA protein assay.
d. Western Blot Analysis:
-
Equal amounts of total protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with a primary antibody specific for the tag on the recombinant protein (e.g., anti-FLAG) or for endogenous β-catenin. An antibody against a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.
-
After incubation with a corresponding secondary antibody, the protein bands are visualized using an appropriate detection system. The intensity of the bands is quantified to determine the extent of protein degradation relative to the vehicle-treated control.
In Vitro Ubiquitination Assay
This biochemical assay directly measures the ability of the compounds to enhance the ubiquitination of β-catenin by the SCFβ-TrCP E3 ligase complex.
a. Reagent Preparation:
-
Purified recombinant proteins are required: E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5a), SCFβ-TrCP complex, ubiquitin, and the β-catenin substrate (e.g., a peptide or full-length protein with relevant mutations).
-
An ATP-containing reaction buffer is prepared.
b. Ubiquitination Reaction:
-
The purified components are combined in the reaction buffer.
-
The test compound (e.g., NRX-252114) or vehicle control is added to the reaction mixture at various concentrations.
-
The reaction is initiated by the addition of ATP and incubated at 30-37°C for a specified time (e.g., 60-90 minutes) to allow for the ubiquitination cascade to proceed.
c. Analysis of Ubiquitination:
-
The reaction is stopped, and the products are resolved by SDS-PAGE.
-
The ubiquitinated forms of β-catenin are detected by Western blotting using an antibody specific for β-catenin or a tag. The appearance of higher molecular weight bands corresponding to polyubiquitinated β-catenin indicates a positive result.
Mandatory Visualization
Signaling Pathway Diagram
Caption: Wnt/β-catenin pathway with this compound action.
Experimental Workflow Diagram
Caption: Workflow for assessing this compound activity.
References
Independent Studies Validating NRX-1933's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of NRX-1933, a molecular glue that enhances the interaction between β-catenin and its E3 ligase β-TrCP, with alternative therapeutic strategies targeting the Wnt/β-catenin signaling pathway. The information is based on published experimental data to facilitate an objective evaluation of these different mechanisms of action.
Introduction to this compound and its Mechanism
This compound is a small molecule that acts as a "molecular glue," a novel therapeutic modality. Its mechanism of action is to stabilize the protein-protein interaction (PPI) between β-catenin and its E3 ubiquitin ligase, β-TrCP.[1] This enhanced interaction facilitates the ubiquitination and subsequent proteasomal degradation of β-catenin. The crystal structure of the ternary complex of this compound with β-catenin and β-TrCP has been elucidated, showing that this compound binds at the interface of the two proteins.[1] This provides a structural basis for its mechanism. A series of analogs, including NRX-252114 and NRX-252262, have been developed with improved potency.[2][3][4]
Comparative Analysis of β-Catenin Targeting Strategies
The Wnt/β-catenin pathway is a critical signaling cascade in both development and disease, particularly in cancer. Its dysregulation often leads to the accumulation of β-catenin. Several strategies have been developed to counteract this, each with a distinct mechanism. This guide compares the molecular glue approach of this compound and its analogs with other prominent methods: direct inhibition of β-catenin interactions, upstream inhibition of the β-catenin destruction complex, and targeted degradation via PROTACs.
Data Summary
The following tables summarize the quantitative data for this compound analogs and representative alternative compounds.
Table 1: Potency of this compound Analogs as β-catenin:β-TrCP Interaction Enhancers
| Compound | Assay Type | EC50 | Kd | Cooperativity (fold) | Reference |
| NRX-252114 | TR-FRET | 6.5 nM | 0.4 nM | >1500 | [4] |
| NRX-252262 | TR-FRET | 3.8 ± 0.2 nM | - | - | [2] |
Table 2: Potency of Alternative Wnt/β-Catenin Pathway Inhibitors
| Compound | Mechanism of Action | Target | Assay Type | IC50/EC50 | Reference |
| PKF115-584 | β-catenin/TCF Interaction Inhibitor | β-catenin/TCF4 | Cell-based reporter | 3.2 µM | [5] |
| CGP049090 | β-catenin/TCF Interaction Inhibitor | β-catenin/TCF4 | Cell-based reporter | 8.7 µM | [5] |
| IWR-1-endo | Destruction Complex Stabilizer | Tankyrase | Cell-based reporter | 180 nM | [6] |
| XAV939 | Destruction Complex Stabilizer | Tankyrase | Cell-based reporter | ~10-20 µM (cell-dependent) | [7][8] |
| MSAB | Direct β-catenin Degrader | β-catenin | Cell viability | 2-10 µM (cell-dependent) | [9][10] |
| xStAx-VHLL | PROTAC | β-catenin | Cell viability | 10-60 µM | [11] |
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the distinct mechanisms of the compared therapeutic strategies.
Caption: Mechanism of this compound as a molecular glue.
Caption: Mechanisms of alternative β-catenin targeting strategies.
Experimental Protocols
This section details the methodologies for key experiments cited in the comparison.
Fluorescence Polarization (FP) Assay for β-catenin:β-TrCP Interaction
This assay is used to measure the binding affinity between β-catenin and β-TrCP and to quantify the enhancing effect of molecular glues like this compound.
-
Probe Preparation: A peptide derived from β-catenin (e.g., residues 17-48) is labeled with a fluorescent probe (e.g., FITC or BODIPY-TMR).
-
Reaction Setup: In a microplate, a fixed concentration of the fluorescently labeled β-catenin peptide is mixed with varying concentrations of the β-TrCP protein complex. For inhibitor/enhancer studies, the compound of interest is added at various concentrations.
-
Incubation: The mixture is incubated at room temperature to allow the binding to reach equilibrium.
-
Measurement: The fluorescence polarization of the sample is measured using a plate reader. When the small fluorescent peptide binds to the larger protein, its rotation slows, leading to an increase in the polarization of the emitted light.
-
Data Analysis: The change in millipolarization (mP) units is plotted against the concentration of the titrated component. For binding assays, a one-site binding model is used to calculate the dissociation constant (Kd). For competition assays, the IC50 value is determined.
Caption: Workflow for Fluorescence Polarization Assay.
Western Blotting for β-catenin Degradation
Western blotting is a fundamental technique to assess the levels of β-catenin protein within cells after treatment with a compound.
-
Cell Culture and Treatment: Cells are cultured and treated with the test compound (e.g., MSAB, xStAx-VHLL) for a specified period.
-
Cell Lysis: Cells are harvested and lysed to release the proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading.
-
Gel Electrophoresis: Equal amounts of protein are separated by size using SDS-PAGE.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with a primary antibody specific for β-catenin, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: A substrate is added that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence), which is captured on film or by a digital imager. The band intensity corresponds to the amount of β-catenin. A loading control protein (e.g., GAPDH or β-actin) is also probed to normalize the results.
TCF/LEF Luciferase Reporter Assay
This cell-based assay measures the transcriptional activity of the β-catenin/TCF complex, which is the final output of the canonical Wnt pathway.
-
Cell Transfection: Cells are transfected with a reporter plasmid containing TCF/LEF binding sites upstream of a luciferase gene. A control plasmid with a constitutively active promoter (e.g., CMV) driving Renilla luciferase can be co-transfected for normalization.
-
Cell Treatment: The transfected cells are treated with the test compounds (e.g., PKF115-584, IWR-1) and/or a Wnt pathway activator (e.g., Wnt3a conditioned medium).
-
Cell Lysis: After treatment, the cells are lysed.
-
Luciferase Activity Measurement: The luciferase substrate is added to the cell lysate, and the resulting luminescence is measured with a luminometer.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency and cell number. A decrease in the normalized luciferase activity indicates inhibition of the Wnt/β-catenin pathway.
Conclusion
The development of this compound and its analogs represents a novel and promising strategy for targeting the Wnt/β-catenin pathway by acting as a molecular glue to promote the degradation of β-catenin. This approach is distinct from other strategies that either inhibit the interaction of β-catenin with its transcriptional co-activators or target upstream components of the pathway. The high potency and novel mechanism of action of the NRX series of compounds make them valuable tools for research and potential starting points for the development of new therapeutics. However, further independent validation of this mechanism and in vivo efficacy studies are crucial next steps. The comparative data presented in this guide should aid researchers in selecting the most appropriate tools for their studies of the Wnt/β-catenin pathway and in the design of new therapeutic interventions.
References
- 1. Discovery of small molecule inhibitors of the Wnt/β-catenin signaling pathway by targeting β-catenin/Tcf4 interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prospective discovery of small molecule enhancers of an E3 ligase-substrate interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of NRX-1933 and First-Generation Wnt/β-Catenin Pathway Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The Wnt/β-catenin signaling pathway is a critical regulator of cellular processes, and its aberrant activation is a known driver in numerous cancers. This has made it a key target for therapeutic intervention. This guide provides a comparative analysis of a novel molecular glue, NRX-1933, against first-generation inhibitors of this pathway, specifically focusing on tankyrase inhibitors.
This compound represents a paradigm shift in targeting the Wnt/β-catenin pathway. Instead of traditional inhibition, this compound acts as a molecular glue, enhancing the interaction between mutated β-catenin and its E3 ligase, β-TrCP, to induce its degradation.[1][2][3][4] First-generation inhibitors, such as the well-characterized tankyrase inhibitors XAV939 and IWR-1, function by stabilizing the β-catenin destruction complex, thereby indirectly promoting its degradation.[5][6] This guide will objectively compare the performance of these different modalities, providing supporting experimental data and detailed methodologies to aid researchers in their work.
Quantitative Performance Analysis
The following tables summarize the key performance metrics for this compound and the first-generation tankyrase inhibitors, XAV939 and IWR-1. It is important to note the different primary endpoints for these compounds due to their distinct mechanisms of action. For this compound, the key metric is the effective concentration (EC50) for enhancing protein-protein interactions, while for tankyrase inhibitors, the half-maximal inhibitory concentration (IC50) against their target enzymes and pathway activity are more relevant.
Table 1: Comparative Performance of this compound and First-Generation Inhibitors
| Compound | Mechanism of Action | Primary Target | Key Performance Metric | Value | Cell Line/Assay |
| This compound | Molecular Glue (β-catenin degrader) | β-catenin:β-TrCP interaction | EC50 (SPR) | 129 ± 33 µM | In vitro binding assay |
| EC50 (TR-FRET) | 246 ± 17 µM | In vitro binding assay | |||
| XAV939 | Tankyrase Inhibitor | TNKS1 / TNKS2 | IC50 (TNKS1) | 11 nM[6] | Enzyme assay |
| IC50 (TNKS2) | 4 nM[6] | Enzyme assay | |||
| IC50 (Cell Viability) | 20.02 µM | NCI-H446 (SCLC) | |||
| IWR-1 | Tankyrase Inhibitor | TNKS1 / TNKS2 | IC50 (Wnt reporter) | 180 nM[5][7][8] | L-Wnt-STF cells |
| IC50 (TNKS1) | 131 nM | Enzyme assay | |||
| IC50 (TNKS2) | 56 nM | Enzyme assay |
Signaling Pathways and Mechanisms of Action
The diagram below illustrates the canonical Wnt/β-catenin signaling pathway and the distinct points of intervention for this compound and first-generation tankyrase inhibitors.
Caption: Wnt/β-catenin signaling and inhibitor mechanisms.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Western Blotting for β-Catenin Levels
This technique is used to determine the total and active (non-phosphorylated) levels of β-catenin protein following treatment with inhibitors.
1. Cell Lysis:
-
Treat cells with the inhibitor for the desired time, then harvest and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Sonicate briefly to shear DNA and reduce viscosity.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
2. Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
3. SDS-PAGE and Transfer:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate proteins by size on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against β-catenin overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
5. Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
TOPflash/FOPflash Luciferase Reporter Assay
This luciferase-based assay is a gold standard for quantifying β-catenin-mediated transcriptional activity.
1. Cell Transfection:
-
Plate cells in a 96-well plate one day prior to transfection.
-
Co-transfect cells with the TOPflash (containing TCF/LEF binding sites) or FOPflash (mutated binding sites, as a negative control) reporter plasmid and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
2. Compound Treatment:
-
After 6-24 hours, replace the medium with fresh medium containing the desired concentrations of the test compound (this compound or first-generation inhibitors).
-
Incubate for an additional 24-48 hours.
3. Luciferase Activity Measurement:
-
Lyse the cells using the luciferase assay lysis buffer.
-
Measure both firefly (TOPflash/FOPflash) and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.
4. Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
The Wnt signaling activity is expressed as the ratio of TOPflash to FOPflash luciferase activity.
Co-Immunoprecipitation (Co-IP) for β-catenin Destruction Complex
This protocol is used to assess the interaction between β-catenin and components of the destruction complex or β-TrCP, and how this is modulated by the compounds.
1. Cell Lysis:
-
Treat cells as required and lyse in a non-denaturing IP lysis buffer (e.g., containing 1% NP-40) with protease and phosphatase inhibitors.
-
Pre-clear the lysate by incubating with protein A/G beads for 30 minutes at 4°C.
2. Immunoprecipitation:
-
Incubate the pre-cleared lysate with a primary antibody against a component of the complex (e.g., Axin1 or β-catenin) overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for another 1-3 hours to capture the antibody-protein complexes.
3. Washing:
-
Pellet the beads by centrifugation and wash them three to five times with IP lysis buffer to remove non-specifically bound proteins.
4. Elution and Analysis:
-
Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting, probing for other suspected members of the complex.
Comparative Experimental Workflow
The following diagram outlines a generalized workflow for the comparative analysis of this compound and first-generation inhibitors.
Caption: A generalized workflow for in vitro compound comparison.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tenovapharma.com [tenovapharma.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. stemcell.com [stemcell.com]
- 7. selleckchem.com [selleckchem.com]
- 8. stemcell.com [stemcell.com]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the molecular glue NRX-1933 and its related compounds, focusing on their specificity for enhancing the interaction between mutant β-catenin and the E3 ubiquitin ligase β-TrCP. The following sections present quantitative data, experimental protocols, and visual diagrams to objectively assess the performance of this compound and its analogues.
Quantitative Assessment of Compound Potency and Specificity
This compound is a molecular glue designed to enhance the protein-protein interaction between β-catenin and its E3 ligase β-TrCP, leading to the ubiquitination and subsequent degradation of β-catenin.[1][2][3][4] It is a more soluble analog of the initial hit compound, NRX-1532.[1] While specific potency values for this compound are not detailed in the primary literature, the data for the parent compound and optimized analogues provide a strong basis for assessing the specificity of this chemical series.
The primary target of this series of molecular glues is the interaction between β-catenin that is phosphorylated at serine 33 (pSer33) but not at serine 37 (Ser37), a common mutation in various cancers, and β-TrCP.[1] The specificity of these compounds is critical to avoid the degradation of wild-type β-catenin and other substrates of β-TrCP.
| Compound | Assay Type | Target Interaction | EC50 (µM) | Notes |
| NRX-1532 | FP | pSer33/Ser37 β-catenin : β-TrCP | 206 ± 54 | Initial hit compound.[1] |
| NRX-1532 | TR-FRET | pSer33/Ser37 β-catenin : β-TrCP | 246 ± 17 | Orthogonal assay confirming activity.[1] |
| NRX-1532 | SPR | pSer33/Ser37 β-catenin : β-TrCP | 129 ± 33 | Orthogonal assay confirming activity.[1] |
| NRX-252114 | Cellular | Degradation of S33E/S37A mutant β-catenin | Not specified | A more potent analogue. Importantly, treatment with NRX-252114 did not lead to the degradation of wild-type β-catenin or another β-TrCP substrate, IκBα, demonstrating specificity for the mutant β-catenin.[1] |
| NRX-252262 | Cellular | Degradation of S33E/S37A mutant β-catenin | ~35 | An even more potent analogue that induces degradation at a lower concentration.[1] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for assessing the specificity of molecular glues like this compound.
Caption: Targeted degradation of mutant β-catenin by this compound.
Caption: Experimental workflow for assessing the specificity of this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols used to assess the specificity of this compound and its analogs.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is used to quantify the potentiation of the β-catenin and β-TrCP interaction in a solution-based format.
-
Reagents :
-
Recombinant β-TrCP/Skp1 complex.
-
BODIPY-FL-labeled β-catenin phosphodegron peptides (residues 17-48) with relevant phosphorylation patterns (e.g., pSer33/Ser37).
-
This compound or analogue compound dissolved in DMSO.
-
Assay Buffer (e.g., 10 mM HEPES pH 7.4, 150 mM NaCl, 0.5 mM EDTA, 0.005% Tween-20).
-
-
Procedure :
-
A constant concentration of the β-TrCP/Skp1 complex (e.g., 300 pM) is incubated with varying concentrations of the BODIPY-FL-labeled β-catenin peptide.
-
Serial dilutions of the test compound (e.g., this compound) are added to the reaction mixture.
-
The reaction is incubated at room temperature to reach equilibrium.
-
TR-FRET signals are measured using a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 495 nm and 520 nm.
-
The ratio of the emission signals is calculated to determine the degree of interaction.
-
EC50 values are determined by fitting the dose-response curves to a suitable pharmacological model.[1]
-
Surface Plasmon Resonance (SPR) Assay
SPR is employed as an orthogonal biophysical assay to measure the binding kinetics and affinity of the ternary complex formation.
-
Reagents and Materials :
-
SPR instrument (e.g., Biacore).
-
Sensor chip (e.g., CM5).
-
Recombinant β-TrCP/Skp1 complex for immobilization.
-
β-catenin phosphodegron peptides as the analyte.
-
This compound or analogue compound.
-
Running buffer (e.g., HBS-EP+).
-
-
Procedure :
-
The β-TrCP/Skp1 complex is immobilized on the sensor chip surface.
-
The β-catenin peptide, alone or in the presence of varying concentrations of the test compound, is flowed over the chip surface.
-
The association and dissociation of the analyte are monitored in real-time by detecting changes in the refractive index at the chip surface.
-
The resulting sensorgrams are fitted to appropriate binding models to determine kinetic parameters (ka, kd) and the equilibrium dissociation constant (Kd).
-
The enhancement of binding affinity in the presence of the compound is quantified.[1]
-
Cellular Degradation Assay (Western Blot)
This assay assesses the ability of the compounds to induce the degradation of the target protein in a cellular context.
-
Cell Culture and Treatment :
-
HEK293T cells are engineered to stably express the S33E/S37A phosphomimetic mutant β-catenin.
-
Cells are treated with a dose-response of the test compound (e.g., NRX-252114 or NRX-252262) for a specified period (e.g., 24 hours).
-
-
Protein Extraction and Quantification :
-
Cells are lysed, and total protein concentration is determined using a standard method (e.g., BCA assay).
-
-
Western Blotting :
-
Equal amounts of total protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies specific for β-catenin and a loading control (e.g., GAPDH).
-
HRP-conjugated secondary antibodies are used for detection.
-
Bands are visualized using a chemiluminescence detection system.
-
-
Analysis :
-
Band intensities are quantified using densitometry software.
-
The levels of β-catenin are normalized to the loading control.
-
The dose-dependent degradation of β-catenin is plotted to determine the DC50 (concentration at which 50% degradation is observed).
-
To assess specificity, the levels of wild-type β-catenin and other β-TrCP substrates (e.g., IκBα) are also analyzed in parallel.[1]
-
References
Head-to-Head Comparison: NRX-1933 vs. Known Wnt/β-Catenin Pathway Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel molecular glue, NRX-1933, with established inhibitors of the Wnt/β-catenin signaling pathway, XAV939 and ICG-001. The comparison focuses on their distinct mechanisms of action, performance data from relevant assays, and detailed experimental protocols to support further research.
Introduction
The Wnt/β-catenin signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. This guide examines three distinct approaches to modulating this pathway:
-
This compound: A novel molecular glue that enhances the interaction between β-catenin and its E3 ligase, β-TrCP, to promote the degradation of mutated β-catenin.[1]
-
XAV939: A well-characterized small molecule inhibitor of Tankyrase 1 and 2, enzymes that negatively regulate the β-catenin destruction complex.
-
ICG-001: An inhibitor that disrupts the interaction between β-catenin and its transcriptional coactivator, CREB-binding protein (CBP).[2]
Mechanism of Action
The three compounds modulate the Wnt/β-catenin pathway at different key regulatory nodes. This compound represents a novel protein degradation strategy, while XAV939 and ICG-001 employ more traditional inhibitory mechanisms.
Caption: Mechanisms of this compound, XAV939, and ICG-001 in the Wnt/β-catenin pathway.
Performance Data Comparison
The following tables summarize the available quantitative data for this compound and the known inhibitors, XAV939 and ICG-001. A direct comparison of potency is challenging due to the different mechanisms of action and the limited publicly available data for this compound in cellular reporter assays.
Table 1: Biochemical and Cellular Potency
| Compound | Target(s) | Assay Type | Potency | Cell Line | Reference |
| This compound | β-catenin:β-TrCP interaction | N/A | Data not available | N/A | [1] |
| NRX-252114 (analog) | β-catenin:β-TrCP interaction | Binding Assay (EC50) | 6.5 nM | N/A | N/A |
| NRX-252262 (analog) | Mutant β-catenin degradation | Cellular Degradation | ~35 µM | HEK293T | [3] |
| XAV939 | Tankyrase 1 | Enzymatic IC50 | 11 nM | N/A | |
| Tankyrase 2 | Enzymatic IC50 | 4 nM | N/A | ||
| Wnt/β-catenin signaling | TOPflash Reporter IC50 | 78 nM | HEK293 | [4] | |
| Cell Viability IC50 | MTT Assay | 20.02 µM | NCI-H446 | N/A | |
| ICG-001 | β-catenin/CBP interaction | Reporter Assay IC50 | 3 µM | N/A | [2] |
| Cell Viability IC50 | MTT Assay | 6.96 - 20.77 µM | Various MM cell lines | [5] |
Table 2: Observed Cellular Effects
| Compound | Primary Cellular Effect | Downstream Consequences |
| This compound (and analogs) | Promotes ubiquitination and degradation of mutated β-catenin.[1][3] | Reduction in total and active β-catenin levels. |
| XAV939 | Stabilizes Axin, enhancing the β-catenin destruction complex. | Decreased levels of β-catenin and inhibition of Wnt target gene expression. |
| ICG-001 | Inhibits β-catenin-mediated transcription.[2] | Downregulation of Wnt target genes (e.g., survivin, cyclin D1), leading to apoptosis and cell cycle arrest.[5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the evaluation of compounds targeting the Wnt/β-catenin pathway.
Experimental Workflow: Assessing Wnt Pathway Modulators
The following diagram outlines a general workflow for characterizing the activity of a compound targeting the Wnt/β-catenin pathway.
Caption: A typical experimental workflow for evaluating Wnt pathway modulators.
Protocol 1: TOP/FOPflash Luciferase Reporter Assay
This assay is the gold standard for quantifying the transcriptional activity of the β-catenin/TCF/LEF complex.
1. Cell Seeding:
-
Seed HEK293T cells in a 24-well plate at a density of 1 x 10^5 cells per well.
-
Incubate overnight at 37°C with 5% CO2.
2. Transfection:
-
Co-transfect cells with a TOPflash (or FOPflash as a negative control) reporter plasmid and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent (e.g., Lipofectamine 2000).
-
Incubate for 24 hours.
3. Compound Treatment:
-
Replace the medium with fresh medium containing a Wnt agonist (e.g., Wnt3a conditioned media or CHIR99021) and serial dilutions of the test compound (e.g., this compound, XAV939, or ICG-001).
-
Include a vehicle control (e.g., DMSO).
-
Incubate for 16-24 hours.
4. Luciferase Measurement:
-
Lyse the cells using a passive lysis buffer.
-
Measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.
5. Data Analysis:
-
Normalize the TOPflash (or FOPflash) luciferase activity to the Renilla luciferase activity.
-
Calculate the fold change relative to the vehicle control and determine the IC50 value.
Protocol 2: Western Blot for β-Catenin Levels
This protocol is used to assess changes in the total cellular levels of β-catenin following compound treatment.
1. Sample Preparation:
-
Plate cells and treat with the desired concentrations of the test compound for a specified time.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
2. Gel Electrophoresis:
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
3. Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against β-catenin overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
5. Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control, such as GAPDH or β-actin, to ensure equal protein loading.
6. Densitometry Analysis:
-
Quantify the band intensities to determine the relative change in β-catenin levels.
Conclusion
This compound represents a novel and promising strategy for targeting the Wnt/β-catenin pathway through induced protein degradation. Its mechanism is distinct from traditional inhibitors like XAV939 and ICG-001, which target enzymatic activity or protein-protein interactions essential for signal transduction. While direct comparative potency data is still emerging for this compound, its unique mode of action warrants further investigation, particularly for targeting cancers with specific β-catenin mutations that are resistant to conventional therapies. The experimental protocols provided in this guide offer a framework for the continued evaluation and comparison of these and other emerging Wnt pathway modulators.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Prospective discovery of small molecule enhancers of an E3 ligase-substrate interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Canonical Wnt Pathway Inhibitor ICG-001 Induces Cytotoxicity of Multiple Myeloma Cells in Wnt-Independent Manner - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of NRX-1933: A Procedural Guide for Laboratory Personnel
Absence of specific disposal guidelines for the preclinical compound NRX-1933 necessitates adherence to established best practices for laboratory chemical waste management. This guide provides essential, step-by-step procedural information for researchers, scientists, and drug development professionals to ensure the safe and compliant disposal of this and other investigational compounds.
While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, its classification as a preclinical small molecule enhancer of protein-protein interactions requires that it be handled as a potentially hazardous chemical. The following procedures are based on general laboratory safety protocols and regulatory guidelines for chemical waste disposal.
Chemical and Physical Properties of this compound
A summary of known properties for this compound is provided below. This information is crucial for a preliminary hazard assessment in the absence of a formal SDS.
| Property | Value/Description |
| Compound Type | Small molecule, molecular glue degrader |
| Function | Enhances the interaction between β-catenin and β-TrCP |
| Development Stage | Preclinical |
| Solubility | Described as a more soluble analog of NRX-1532 |
| Molecular Weight | Considered to have a reasonable molecular weight for a drug-like compound |
Step-by-Step Disposal Protocol for this compound and Similar Research Compounds
The proper disposal of this compound must be conducted in accordance with all applicable federal, state, and local regulations, as well as institutional policies. The following is a general protocol to be adapted to specific laboratory and institutional requirements.
1. Waste Identification and Segregation:
-
Treat all this compound waste, including pure compound, solutions, and contaminated labware (e.g., pipette tips, vials, gloves), as hazardous chemical waste.
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed. Incompatible chemicals can react violently or produce toxic gases.[1]
-
Segregate waste based on its physical state (solid or liquid).
2. Containerization:
-
Use only approved, chemically compatible containers for waste collection.[2][3] Polypropylene or other resistant plastics are generally preferred.
-
Ensure containers are in good condition, with no cracks or leaks, and have a secure, leak-proof closure.[3]
-
Containers should not be filled beyond 90% capacity to allow for expansion and prevent spills.
3. Labeling:
-
Clearly label all waste containers with the words "Hazardous Waste" and the full chemical name ("this compound").
-
Indicate the approximate concentration and quantity of the waste.
-
Include the date when the waste was first added to the container.
-
Follow any specific labeling requirements of your institution's Environmental Health and Safety (EHS) department.
4. Storage:
-
Store waste containers in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[1][4]
-
The SAA must be under the control of laboratory personnel and inspected weekly for any signs of leakage.[1]
-
Store containers in secondary containment, such as a chemical-resistant tray, to contain any potential leaks.
-
Ensure that incompatible wastes are not stored together.[1]
5. Disposal Request and Pickup:
-
Once a waste container is full or has been in storage for the maximum allowable time (per institutional policy, often up to one year for partially filled containers), contact your institution's EHS or hazardous waste management office to schedule a pickup.[1][4]
-
Do not dispose of this compound down the sink or in the regular trash.[5] Evaporation of chemical waste is also prohibited.[5]
Experimental Protocols
As this compound is a preclinical compound, specific experimental protocols involving its use and subsequent disposal would be developed by the research institution. These protocols must incorporate the general waste disposal procedures outlined above and be approved by the relevant safety committees.
Mandatory Visualizations
Logical Workflow for Chemical Waste Disposal
The following diagram illustrates the decision-making process for the proper disposal of a laboratory chemical such as this compound.
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 3. danielshealth.com [danielshealth.com]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. vumc.org [vumc.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
